PROTAC CYP1B1 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H56ClN7O5S3 |
|---|---|
Poids moléculaire |
954.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1 |
Clé InChI |
FUWMQQKQTVJWOX-HBZXKZFHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC CYP1B1 Degrader-2 (PV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1][2] In the context of oncology, CYP1B1 is frequently overexpressed in a wide variety of human cancers, while its expression in normal tissues is minimal.[1][2] This differential expression makes CYP1B1 an attractive target for cancer therapy.[1][3] One emerging therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. This technical guide provides an in-depth overview of the mechanism of action of PROTAC CYP1B1 degrader-2, also known as PV2, a novel therapeutic agent designed to selectively degrade CYP1B1.
Core Mechanism of Action
This compound (PV2) is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that selectively binds to CYP1B1.[4] The fundamental mechanism of action of PV2 involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively target and eliminate the CYP1B1 protein.
The process is initiated by the simultaneous binding of PV2 to both the CYP1B1 protein and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the CYP1B1 protein. The polyubiquitinated CYP1B1 is then recognized by the 26S proteasome, which leads to its degradation into smaller peptides. The PV2 molecule is subsequently released and can catalytically induce the degradation of additional CYP1B1 proteins.
Quantitative Data Summary
The efficacy and potency of this compound (PV2) have been characterized by its degradation capabilities in cancer cell lines. The following table summarizes the key quantitative data for PV2.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 1.0 nM | A549/Taxol | 24 hours | [4][5][6] |
| Maximum Degradation (Dmax) | >90% | A549/Taxol | at 10 nM | [6] |
Experimental Protocols
The characterization of this compound (PV2) involves several key in vitro and cellular assays. The following are detailed methodologies for these experiments.
Western Blotting for CYP1B1 Degradation
Objective: To quantify the extent of CYP1B1 protein degradation induced by PV2.
-
Cell Culture and Treatment: A549/Taxol cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of PV2 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled. The samples are then loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CYP1B1 overnight at 4°C. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of CYP1B1 is normalized to the loading control.
Cell Viability Assay
Objective: To assess the effect of PV2 on the viability of cancer cells.
-
Cell Seeding: A549/Taxol cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of PV2 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using the MTT or a similar colorimetric assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.
Migration and Invasion Assays
Objective: To evaluate the impact of PV2 on the migratory and invasive potential of cancer cells.
-
Transwell Migration Assay: A549/Taxol cells, pre-treated with PV2 or vehicle, are seeded in the upper chamber of a Transwell insert with a non-coated membrane. The lower chamber contains a medium with a chemoattractant (e.g., FBS). After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
Transwell Invasion Assay: This assay is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix. The number of invaded cells is quantified as described for the migration assay.
Signaling Pathway Modulation
The degradation of CYP1B1 by PV2 has been shown to impact key signaling pathways involved in drug resistance and metastasis. Specifically, PV2 treatment leads to the inhibition of the Focal Adhesion Kinase (FAK)/Src and Epithelial-Mesenchymal Transition (EMT) pathways.[6]
Experimental Workflow for Characterization
The comprehensive characterization of a novel PROTAC degrader like PV2 follows a structured experimental workflow, from initial design and synthesis to detailed cellular and functional evaluation.
Conclusion
This compound (PV2) represents a promising therapeutic strategy for cancers that overexpress CYP1B1. Its potent and selective degradation of CYP1B1 leads to the reversal of drug resistance and the inhibition of cancer cell migration and invasion. The detailed mechanism of action and the effects on downstream signaling pathways provide a strong rationale for its further development as a novel anti-cancer agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the targeted degradation of CYP1B1.
References
In-Depth Technical Guide to PROTAC CYP1B1 Degrader-2 (PV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also identified as compound PV2, is a potent and selective degrader of Cytochrome P450 1B1 (CYP1B1).[1] As a Proteolysis Targeting Chimera (PROTAC), PV2 represents a novel therapeutic strategy for cancers where CYP1B1 is overexpressed, contributing to drug resistance and metastasis.[1] This technical guide provides a comprehensive overview of PV2, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate CYP1B1.[1] It achieves this by simultaneously binding to CYP1B1 and the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome.
Mechanism of Action
The mechanism of action for this compound follows the canonical PROTAC pathway:
-
Binding: The two ends of the PV2 molecule bind to their respective targets: one end to CYP1B1 and the other to the VHL E3 ligase.
-
Ternary Complex Formation: This dual binding brings CYP1B1 and the VHL E3 ligase into close proximity, forming a ternary complex (CYP1B1-PV2-VHL).
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to the CYP1B1 protein.
-
Proteasomal Degradation: The poly-ubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.
-
Recycling: PV2 is released and can catalyze further degradation cycles.
Quantitative Data
The following table summarizes the key quantitative data for this compound (PV2).
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 1.0 nM | A549/Taxol | 24 hours | [1] |
| Maximal Degradation (Dmax) | >90% | A549/Taxol | at 10 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound (PV2).
Synthesis of this compound (PV2)
The synthesis of PV2 involves a multi-step process, beginning with the individual synthesis of the CYP1B1 ligand, the VHL ligand, and the linker, followed by their conjugation. The core structure is based on an N-aryl-2,4-bithiazole-2-amine scaffold for CYP1B1 binding. The final step typically involves an amide coupling or a similar conjugation reaction to connect the fully assembled linker-VHL ligand moiety to the CYP1B1 ligand.
Detailed synthetic steps and characterization data would be found in the supplementary information of the primary research article by Yao X, et al. in the European Journal of Medicinal Chemistry.
Cell Culture
-
Cell Line: A549/Taxol (paclitaxel-resistant human non-small cell lung cancer cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for CYP1B1 Degradation
This protocol is used to quantify the degradation of CYP1B1 protein levels following treatment with PV2.
-
Cell Treatment: Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PV2 (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the CYP1B1 protein levels are normalized to the loading control.
Cell Viability Assay
This assay determines the effect of PV2 on the viability of cancer cells.
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PV2 for a specified duration (e.g., 72 hours).
-
MTT or CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). For CCK-8, measure the absorbance directly (e.g., at 450 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing Assay (Migration Assay)
This assay assesses the effect of PV2 on cell migration.
-
Cell Seeding: Grow A549/Taxol cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of PV2 or a vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the effect of PV2 on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed A549/Taxol cells in the upper chamber in a serum-free medium.
-
Compound and Chemoattractant Addition: Add PV2 at various concentrations to the upper chamber. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Signaling Pathways
This compound has been shown to suppress the migration and invasion of A549/Taxol cells by inhibiting the FAK/SRC and Epithelial-Mesenchymal Transition (EMT) pathways.[1]
-
FAK/SRC Pathway: Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and proliferation. The degradation of CYP1B1 by PV2 leads to the downregulation of the FAK/SRC signaling cascade.
-
EMT Pathway: EMT is a process by which epithelial cells acquire mesenchymal characteristics, which is associated with increased motility and invasiveness. Key markers of EMT include N-cadherin, Vimentin, and Snail. PV2-mediated degradation of CYP1B1 results in the inhibition of this pathway.
Conclusion
This compound (PV2) is a highly effective degrader of CYP1B1 with potent anti-cancer activity in preclinical models. Its ability to induce the degradation of CYP1B1 at nanomolar concentrations and subsequently inhibit key signaling pathways involved in cancer progression highlights its potential as a promising therapeutic agent. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug development. Further investigation into the in vivo efficacy and safety profile of PV2 is warranted to advance its clinical translation.
References
Reversing Drug Resistance: A Technical Guide to PROTAC CYP1B1 Degrader-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to chemotherapy remains a significant hurdle in oncology. One key mechanism is the overexpression of metabolic enzymes such as Cytochrome P450 1B1 (CYP1B1), which can inactivate widely used anticancer agents like paclitaxel (B517696). Traditional approaches to counteract this involve inhibiting the enzyme, but this often has limited success. A novel and promising strategy is the targeted degradation of CYP1B1 using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of a specific and potent agent, PROTAC CYP1B1 degrader-2 (also known as PV2), and its role in overcoming drug resistance in non-small cell lung cancer. This document details the underlying mechanisms, quantitative efficacy, and the experimental protocols used to validate its function.
Introduction: The Challenge of CYP1B1-Mediated Drug Resistance
Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that is overexpressed in a variety of tumors, including non-small cell lung cancer (NSCLC), while being largely absent in normal tissues.[1] This differential expression makes it an attractive therapeutic target. In the context of chemotherapy, particularly with taxanes like paclitaxel, high levels of CYP1B1 are associated with poor prognosis and the development of drug resistance.[1] CYP1B1 contributes to resistance through multiple mechanisms, including the metabolic inactivation of chemotherapeutic agents and the promotion of oncogenic signaling pathways that enhance cell survival, migration, and invasion.
The Limitations of CYP1B1 Inhibition
Historically, efforts to counteract CYP1B1's role in drug resistance have focused on the development of small molecule inhibitors. While some inhibitors have shown promise in preclinical studies, their clinical success has been limited. This is often due to off-target effects, insufficient potency, or the cancer cells' ability to develop compensatory mechanisms.
PROTAC Technology: A New Paradigm in Targeted Therapy
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to drug discovery. Instead of merely inhibiting a target protein, PROTACs are heterobifunctional molecules designed to eliminate the protein from the cell altogether. A PROTAC consists of two key components connected by a linker: one moiety that binds to the protein of interest (in this case, CYP1B1) and another that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This event-driven, catalytic mechanism allows for sustained target suppression at potentially lower drug concentrations than traditional inhibitors.
This compound (PV2): Mechanism of Action
This compound (PV2) is a highly potent and specific degrader of CYP1B1. It is a von Hippel-Landau (VHL) E3 ligase-based PROTAC, meaning it utilizes the VHL E3 ligase to mediate the ubiquitination and subsequent degradation of CYP1B1.
Re-sensitizing Resistant Cells to Paclitaxel
The primary role of PV2 in the context of drug resistance is to eliminate CYP1B1, thereby preventing the metabolic inactivation of paclitaxel and disrupting the pro-survival signaling pathways that CYP1B1 promotes. In paclitaxel-resistant NSCLC cells (A549/Taxol), which overexpress CYP1B1, treatment with PV2 leads to a significant reduction in CYP1B1 protein levels. This degradation restores the cells' sensitivity to paclitaxel, demonstrating a reversal of the resistance phenotype.
Downregulation of P-glycoprotein (P-gp)
A key mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell. The degradation of CYP1B1 by PV2 has been shown to lead to a downstream reduction in P-gp expression, further contributing to the re-sensitization of cancer cells to paclitaxel by allowing for higher intracellular drug concentrations.
Inhibition of Metastatic Pathways
Beyond its role in drug metabolism, CYP1B1 is implicated in promoting cell migration and invasion, hallmarks of metastasis. PV2-mediated degradation of CYP1B1 has been demonstrated to inhibit the Focal Adhesion Kinase (FAK)/Steroid Receptor Coactivator (Src) signaling pathway and suppress the Epithelial-to-Mesenchymal Transition (EMT), a key process in the initiation of metastasis.
Quantitative Data Presentation
The efficacy of this compound (PV2) has been quantified in the paclitaxel-resistant A549/Taxol human non-small cell lung cancer cell line.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC₅₀ (Degradation Concentration 50%) | A549/Taxol | 1.0 nM | 24 hours | |
| Maximum Degradation (Dₘₐₓ) | A549/Taxol | >90% | 24 hours |
Further quantitative data on the effects of PV2 on cell viability in combination with paclitaxel, and on migration and invasion, would be populated here from the full text of the primary research article.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the role of this compound in overcoming drug resistance.
Cell Culture
-
Cell Line: A549/Taxol (paclitaxel-resistant human non-small cell lung cancer cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. To maintain the resistance phenotype, the culture medium is supplemented with a low concentration of paclitaxel.
Western Blotting for CYP1B1 Degradation
This protocol is used to quantify the levels of CYP1B1 and other proteins of interest (e.g., P-gp, p-FAK, p-Src) following treatment with PV2.
-
Cell Seeding and Treatment: Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PV2 (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 (or other target proteins) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of PV2, alone or in combination with paclitaxel, on the viability of A549/Taxol cells.
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PV2, paclitaxel, or a combination of both for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values are determined by non-linear regression analysis.
Transwell Migration and Invasion Assay
This assay assesses the effect of PV2 on the migratory and invasive capabilities of A549/Taxol cells.
-
Chamber Preparation: For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the inserts are not coated.
-
Cell Seeding: Resuspend A549/Taxol cells in serum-free medium containing PV2 or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.
-
Cell Staining and Counting:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field.
Visualizations: Pathways and Workflows
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound in overcoming drug resistance.
Experimental Workflow: Evaluating PV2 Efficacy
Caption: Experimental workflow for assessing the efficacy of this compound.
Logical Relationship: Overcoming Drug Resistance
Caption: Logical framework for how this compound overcomes drug resistance.
Conclusion and Future Directions
This compound (PV2) represents a highly effective strategy for overcoming paclitaxel resistance in non-small cell lung cancer models where resistance is driven by CYP1B1 overexpression. By completely removing the CYP1B1 protein, PV2 not only restores sensitivity to conventional chemotherapy but also curtails the metastatic potential of cancer cells by inhibiting key signaling pathways. This dual action underscores the therapeutic potential of targeted protein degradation over traditional inhibition.
Future research should focus on in vivo studies to validate these findings in preclinical animal models of drug-resistant NSCLC. Furthermore, exploring the efficacy of PV2 in other cancer types characterized by high CYP1B1 expression could broaden its therapeutic applicability. The development of orally bioavailable formulations of CYP1B1 degraders will also be a critical step toward clinical translation. Ultimately, PROTACs like PV2 offer a promising new avenue in the ongoing effort to combat the complex challenge of drug resistance in cancer.
References
Preclinical Data on PROTAC CYP1B1 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as compound PV2, is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade cytochrome P4so 1B1 (CYP1B1). CYP1B1 is an enzyme that is overexpressed in various cancers and has been implicated in drug resistance. By hijacking the body's natural protein disposal system, PV2 offers a promising therapeutic strategy to overcome resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy, and the signaling pathways it modulates.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to CYP1B1 and another ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase. This dual binding brings CYP1B1 into close proximity with the E3 ligase, leading to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.
In-Depth Technical Guide: PROTAC CYP1B1 Degrader-2 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) CYP1B1 degrader-2, designated as PV2, a novel therapeutic agent for non-small cell lung cancer (NSCLC), particularly in drug-resistant contexts. Cytochrome P450 1B1 (CYP1B1) is overexpressed in various cancers, including NSCLC, and is associated with carcinogenesis and resistance to chemotherapy. PV2 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of CYP1B1. This guide details the mechanism of action of PV2, presents its efficacy data in paclitaxel-resistant NSCLC cells, provides detailed experimental protocols for its evaluation, and illustrates the key signaling pathways it modulates.
Introduction to PROTAC Technology and CYP1B1 as a Target in NSCLC
PROTACs are innovative therapeutic modalities that induce the degradation of specific target proteins rather than merely inhibiting their enzymatic activity. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for substoichiometric doses and can overcome resistance mechanisms associated with traditional inhibitors.
CYP1B1 is a member of the cytochrome P450 superfamily of enzymes and is involved in the metabolism of various endogenous and exogenous compounds, including procarcinogens. In NSCLC, particularly in chemotherapy-resistant subtypes, CYP1B1 is often overexpressed. Its role in promoting cell proliferation, migration, and invasion makes it an attractive therapeutic target.
PROTAC CYP1B1 degrader-2 (PV2) is a von Hippel-Lindau (VHL) E3 ligase-based degrader of CYP1B1. It is composed of a VHL ligand, a linker, and a CYP1B1 ligand derived from a potent N-aryl-2,4-bithiazole-2-amine inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound (PV2) in the paclitaxel-resistant human NSCLC cell line, A549/Taxol.
Table 1: In Vitro Degradation Efficacy of PV2
| Parameter | Cell Line | Value | Time Point | Reference |
| DC₅₀ | A549/Taxol | 1.0 nM | 24 h | [1][2] |
| Maximal Degradation (Dₘₐₓ) | A549/Taxol | >90% | 24 h | [1] |
Table 2: Effect of PV2 on Cell Viability and Paclitaxel (B517696) Sensitivity in A549/Taxol Cells
| Treatment | Concentration | IC₅₀ of Paclitaxel | Fold Reversal of Resistance | Reference |
| Paclitaxel alone | - | 5128 ± 700 nM | - | [3] |
| Paclitaxel + PV2 | 10 nM | 48.5 ± 6.2 nM | ~105-fold | [1] |
Table 3: Effect of PV2 on Cell Migration and Invasion in A549/Taxol Cells
| Assay | Treatment (10 nM PV2) | Result | Reference |
| Wound Healing Assay | PV2 | Significant inhibition of wound closure | [1] |
| Transwell Invasion Assay | PV2 | Significant reduction in the number of invaded cells | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: Human non-small cell lung adenocarcinoma, paclitaxel-resistant (A549/Taxol).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To maintain the drug-resistant phenotype, 100 ng/mL paclitaxel is included in the culture medium.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for CYP1B1 Degradation
-
Cell Seeding and Treatment: Seed A549/Taxol cells in 6-well plates. After reaching 70-80% confluency, treat the cells with various concentrations of PV2 (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CYP1B1 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin, 1:5000 dilution) is used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549/Taxol cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PV2, paclitaxel, or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ values are determined using non-linear regression analysis.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed A549/Taxol cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing PV2 (10 nM) or DMSO.
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend A549/Taxol cells in serum-free medium and seed them into the upper chamber.
-
Treatment and Chemoattraction: Add medium containing PV2 (10 nM) or DMSO to the upper chamber. Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Staining and Counting: Remove the non-invaded cells from the upper surface of the membrane. Fix the invaded cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (PV2)
The following diagram illustrates the catalytic mechanism by which PV2 induces the degradation of CYP1B1.
Caption: Mechanism of PV2-induced CYP1B1 degradation.
Inhibition of FAK/SRC and EMT Signaling Pathways by PV2
PV2 has been shown to suppress the migration and invasion of A549/Taxol cells by inhibiting the Focal Adhesion Kinase (FAK)/Steroid Receptor Coactivator (SRC) and Epithelial-Mesenchymal Transition (EMT) pathways[1].
Caption: PV2 inhibits FAK/SRC and EMT pathways.
Experimental Workflow for Evaluating PV2
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for PV2.
Conclusion
This compound (PV2) demonstrates significant potential as a therapeutic agent for non-small cell lung cancer, particularly in paclitaxel-resistant cases. Its ability to induce potent and selective degradation of CYP1B1 leads to the inhibition of cell growth, migration, and invasion. Furthermore, PV2 effectively re-sensitizes resistant cells to conventional chemotherapy. The mechanism of action involves the suppression of key signaling pathways, including FAK/SRC and EMT. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising targeted protein degrader. Further in vivo studies are warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of CYP1B1: A Novel Therapeutic Avenue in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling therapeutic target in oncology due to its selective overexpression in a wide array of human cancers compared to its limited presence in normal tissues. This enzyme plays a critical role in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to tumorigenesis and therapeutic resistance. The targeted degradation of CYP1B1, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), presents a promising and innovative strategy to overcome the limitations of traditional enzyme inhibition. This guide provides a comprehensive technical overview of the rationale, methodologies, and therapeutic potential of CYP1B1 degradation, with a focus on the underlying signaling pathways, experimental validation, and quantitative assessment of degrader efficacy.
Introduction: The Oncogenic Role of CYP1B1
CYP1B1 is a member of the cytochrome P450 superfamily of monooxygenases, which are centrally involved in the metabolism of a variety of endogenous and exogenous compounds.[1] In cancerous tissues, the overexpression of CYP1B1 is a frequent observation, where it contributes to the pathogenesis of the disease through several mechanisms:
-
Activation of Procarcinogens: CYP1B1 metabolically activates a range of environmental procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their ultimate carcinogenic forms.[2]
-
Estrogen Metabolism: The enzyme catalyzes the 4-hydroxylation of 17β-estradiol, leading to the formation of catechol estrogens that can generate reactive oxygen species (ROS) and form DNA adducts, thereby promoting carcinogenesis.[3]
-
Therapeutic Resistance: CYP1B1 is implicated in the development of resistance to various chemotherapeutic agents, including taxanes like paclitaxel, by metabolizing them into inactive forms.[4]
-
Promotion of Oncogenic Signaling: CYP1B1 expression is linked to the activation of pro-survival and pro-proliferative signaling pathways, such as the Wnt/β-catenin pathway, and the inhibition of tumor-suppressive pathways like ferroptosis.[5][6]
The selective expression of CYP1B1 in tumors makes it an attractive target for cancer therapy, offering the potential for tumor-specific drug action with minimal off-target effects.[7]
Therapeutic Rationale for CYP1B1 Degradation
While the inhibition of CYP1B1 has been explored as a therapeutic strategy, the targeted degradation of the enzyme offers several potential advantages.[8] Traditional inhibitors rely on sustained occupancy of the enzyme's active site, which can require high drug concentrations and may be susceptible to resistance mechanisms. In contrast, targeted protein degradation is a catalytic process wherein a single degrader molecule can mediate the destruction of multiple target protein molecules.[9] This event-driven pharmacology can lead to a more profound and durable suppression of the target protein's function.[10]
PROTACs are heterobifunctional molecules that represent the most advanced technology for inducing targeted protein degradation.[11] They consist of three key components: a "warhead" that binds to the target protein (in this case, CYP1B1), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two.[12] By bringing CYP1B1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome.[13]
Approaches for CYP1B1 Degradation
PROTACs Targeting CYP1B1
The development of CYP1B1-targeting PROTACs has demonstrated the feasibility of this approach. These molecules are designed to specifically bind to CYP1B1 and recruit an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), to induce its degradation.[14][15]
Table 1: Quantitative Data for Selected CYP1B1 Degraders
| Degrader Name | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | α-naphthoflavone | Not Specified | IC50: 95.1 nM | Not Reported | Prostate Cancer Cells | [15] |
| PV2 | N-aryl-2,4-bithiazole-2-amine | VHL | 1.0 nM | >90% at 10 nM | A549/Taxol | [14] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Molecular Glues and Other Degradation Technologies
While PROTACs are the most studied class of CYP1B1 degraders, the concept of "molecular glues" also holds therapeutic promise.[16][17] These are smaller molecules that induce a neo-interaction between a target protein and an E3 ligase, leading to the target's degradation.[18] The discovery of molecular glues has historically been serendipitous, but rational screening strategies are now emerging.[16][17] To date, there is limited publicly available information on the specific development of molecular glues for CYP1B1 degradation. Other targeted protein degradation technologies, such as those that hijack the autophagy-lysosome pathway, may also represent future avenues for CYP1B1-targeted therapies.[19]
Signaling Pathways and Experimental Workflows
The degradation of CYP1B1 is expected to have significant downstream effects on various signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of CYP1B1 degraders and for identifying potential biomarkers of response.
Key Signaling Pathways
-
Wnt/β-Catenin Pathway: CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway by stabilizing β-catenin.[5] This is achieved through the suppression of Herc5-mediated ISGylation, a post-translational modification that can lead to β-catenin degradation.[5] The degradation of CYP1B1 would therefore be expected to downregulate Wnt/β-catenin signaling, leading to reduced cell proliferation.
Caption: CYP1B1 and the Wnt/β-Catenin Signaling Pathway.
-
Ferroptosis Pathway: Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. CYP1B1 has been shown to inhibit ferroptosis by metabolizing arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[20] 20-HETE, in turn, activates the protein kinase C (PKC) pathway, leading to the upregulation of FBXO10, which promotes the ubiquitination and degradation of acyl-CoA synthetase long-chain family member 4 (ACSL4), a key enzyme in ferroptosis.[20] Therefore, the degradation of CYP1B1 could sensitize cancer cells to ferroptosis-inducing therapies.
Caption: CYP1B1's Role in the Ferroptosis Pathway.
Experimental Workflow for Degrader Development
The development and validation of CYP1B1 degraders typically follow a multi-step experimental workflow designed to assess their potency, selectivity, and mechanism of action.[12][21]
Caption: General Workflow for PROTAC Development.
Key Experimental Protocols
The following protocols provide detailed methodologies for essential experiments in the evaluation of CYP1B1 degraders.
Western Blotting for CYP1B1 Degradation
This protocol is for assessing the reduction in CYP1B1 protein levels following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CYP1B1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with the CYP1B1 degrader for the desired time points, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CYP1B1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for CYP1B1 and the loading control. Normalize the CYP1B1 signal to the loading control to determine the relative decrease in protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a CYP1B1 degrader.[15][22]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CYP1B1 degrader and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[23]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Proteasome Activity Assay
This assay is used to confirm that the degradation of CYP1B1 is mediated by the proteasome. A decrease in proteasome activity should rescue the degradation of CYP1B1 induced by the degrader.
Materials:
-
Cell lysis buffer for proteasome activity assays
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-2 hours) before or concurrently with the addition of the CYP1B1 degrader.
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves proteasome activity.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well black plate, add a defined amount of cell lysate to a reaction buffer containing the fluorogenic proteasome substrate.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[24]
-
Data Analysis: Compare the rate of substrate cleavage in lysates from cells treated with the degrader alone versus those co-treated with the proteasome inhibitor. A reduction in CYP1B1 degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
Future Perspectives and Conclusion
The targeted degradation of CYP1B1 is a rapidly evolving and highly promising therapeutic strategy in oncology. The development of potent and selective CYP1B1-targeting PROTACs has provided a strong proof-of-concept for this approach. Future research will likely focus on:
-
Optimization of Degrader Properties: Enhancing the oral bioavailability, metabolic stability, and tumor-specific delivery of CYP1B1 degraders.
-
Exploration of Novel Degradation Modalities: Investigating the potential of molecular glues and other degradation technologies for targeting CYP1B1.
-
Combination Therapies: Evaluating the synergistic effects of CYP1B1 degraders with other anticancer agents, particularly those that are substrates of CYP1B1 or that induce ferroptosis.
-
In Vivo Studies: Conducting comprehensive preclinical and clinical studies to assess the safety and efficacy of CYP1B1 degraders in relevant cancer models and ultimately in patients.[25]
References
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degraders & Molecular Glues Part 2 - 2024 Archive [drugdiscoverychemistry.com]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Testis- specific Y-encoded- like protein 1 and cholesterol metabolism: Regulation of CYP1B1 expression through Wnt signaling [frontiersin.org]
- 25. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 (PV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also referred to as PV2, is a potent and selective degrader of Cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme that is overexpressed in a variety of human cancers and is implicated in the metabolism of pro-carcinogens and the development of resistance to chemotherapy. Unlike traditional enzyme inhibitors, this compound utilizes the cell's own ubiquitin-proteasome system to specifically target and eliminate the CYP1B1 protein, offering a novel therapeutic strategy for cancers with high CYP1B1 expression.[1] This document provides detailed protocols for the experimental application of this compound, including methods for assessing its degradation activity, its effect on cell viability, and its impact on cancer cell migration and invasion.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CYP1B1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings CYP1B1 into close proximity with the E3 ligase, leading to the polyubiquitination of CYP1B1 and its subsequent degradation by the 26S proteasome.
Caption: Mechanism of this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | A549/Taxol | 1.0 nM | [1] |
| Dₘₐₓ | A549/Taxol | >90% at 10 nM | [1] |
| IC₅₀ (Viability) | A549/Taxol | Data not available | |
| Migration Inhibition | A549/Taxol | Data not available | |
| Invasion Inhibition | A549/Taxol | Data not available |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are based on published data. IC₅₀, migration, and invasion data are expected to be generated using the protocols below.
Experimental Protocols
Cell Culture
-
Cell Line: A549/Taxol (Paclitaxel-resistant human lung adenocarcinoma cells).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To maintain paclitaxel (B517696) resistance, a low concentration of paclitaxel (e.g., 10 nM) can be included in the culture medium.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Western Blotting for CYP1B1 Degradation
This protocol is for determining the dose-dependent degradation of CYP1B1.
Caption: Western Blotting Experimental Workflow.
-
Materials:
-
A549/Taxol cells
-
This compound (PV2)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-CYP1B1, anti-VHL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of PV2 (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize CYP1B1 levels to the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PV2 on the viability of A549/Taxol cells.
-
Materials:
-
A549/Taxol cells
-
This compound (PV2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of PV2 (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of PV2 on the collective migration of A549/Taxol cells.
-
Materials:
-
A549/Taxol cells
-
This compound (PV2)
-
Sterile 200 µL pipette tips
-
-
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a straight scratch in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of PV2 (determined from the viability assay, e.g., 10 nM).
-
Imaging: Capture images of the scratch at 0 hours and after 24 and 48 hours.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Transwell Invasion Assay
This assay assesses the ability of PV2 to inhibit the invasion of A549/Taxol cells through an extracellular matrix.
-
Materials:
-
A549/Taxol cells
-
This compound (PV2)
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Crystal violet staining solution
-
-
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend A549/Taxol cells in serum-free medium containing a non-toxic concentration of PV2 and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
-
Imaging and Analysis: Capture images of the stained cells and count the number of invaded cells per field of view.
-
Signaling Pathway Diagram
CYP1B1 is involved in multiple signaling pathways that contribute to cancer progression and drug resistance. Its expression is regulated by the Aryl hydrocarbon Receptor (AhR) and it can influence pathways such as Wnt/β-catenin and FAK/Src.
Caption: Simplified CYP1B1 Signaling Pathways.
References
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC CYP1B1 degrader-2 in cell-based assays. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for assessing the efficacy of this potent and selective degrader of Cytochrome P450 1B1 (CYP1B1).
Introduction
This compound (also known as compound PV2) is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically target CYP1B1 for degradation by hijacking the body's own ubiquitin-proteasome system.[1][2] This molecule consists of a ligand that binds to the von Hippel-Landau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to the CYP1B1 protein.[1][2] By inducing the proximity of CYP1B1 to the E3 ligase, the degrader facilitates the ubiquitination and subsequent degradation of CYP1B1 by the proteasome.
CYP1B1 is overexpressed in a variety of human cancers and is implicated in the metabolism of pro-carcinogens and the development of resistance to chemotherapy agents such as taxol.[3] The targeted degradation of CYP1B1 presents a promising therapeutic strategy for overcoming drug resistance and inhibiting cancer progression. These notes focus on the application of this compound in the taxol-resistant human lung adenocarcinoma cell line, A549/Taxol, a relevant model for studying mechanisms of chemotherapy resistance.[3]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in A549/Taxol cells.
Table 1: Degradation Activity of this compound
| Parameter | Cell Line | Value | Treatment Time |
| DC₅₀ | A549/Taxol | 1.0 nM | 24 hours |
Table 2: Biological Activity of this compound
| Assay Type | Cell Line | Effect |
| Cell Growth | A549/Taxol | Inhibition of cell growth |
| Cell Migration | A549/Taxol | Inhibition of cell migration |
| Cell Invasion | A549/Taxol | Inhibition of cell invasion |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Culture and Maintenance of A549/Taxol Cell Line
The A549/Taxol cell line is a paclitaxel-resistant derivative of the A549 human lung adenocarcinoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Resistance: To maintain the taxol-resistant phenotype, the culture medium should be supplemented with a concentration of paclitaxel (B517696) (Taxol) that is periodically titrated to ensure resistance. The establishment of such a cell line involves continuous culture in medium with stepwise increases in paclitaxel concentration over several months.[4]
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for reseeding.
Western Blotting for CYP1B1 Degradation
This protocol is to quantify the degradation of CYP1B1 protein levels following treatment with the PROTAC degrader.
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 (a suitable antibody can be found from suppliers such as Proteintech, catalog number 18505-1-AP, or Thermo Fisher Scientific, catalog number PA5-95277) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the CYP1B1 signal to the loading control.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the effect of the PROTAC degrader on the metabolic activity of the cells, which is an indicator of cell viability.
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength (around 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of the degrader on the ability of cells to migrate and close a wound.
-
Cell Seeding: Seed A549/Taxol cells in a 24-well plate and grow them to a confluent monolayer.[5]
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pore size) and coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel).[6]
-
Cell Seeding: Seed A549/Taxol cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment: Add different concentrations of this compound or a vehicle control to the upper chamber with the cells.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Counting:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overcoming Taxol-resistance in A549 cells: A comprehensive strategy of targeting P-gp transporter, AKT/ERK pathways, and cytochrome P450 enzyme CYP1B1 by 4-hydroxyemodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining CYP1B1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones. Its expression is primarily regulated at the transcriptional level by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. However, post-translational modifications and subsequent protein degradation are also critical mechanisms controlling the cellular levels and activity of CYP1B1. The primary route for CYP1B1 degradation is the ubiquitin-proteasome pathway, where the protein is tagged with ubiquitin for destruction by the 26S proteasome.[1][2][3][4] Understanding the dynamics of CYP1B1 degradation is vital for cancer research and drug development, as aberrant CYP1B1 levels are associated with carcinogenesis and chemoresistance.
This document provides a detailed protocol for analyzing the degradation rate of CYP1B1 using a cycloheximide (B1669411) (CHX) chase assay followed by Western blot analysis. CHX is a protein synthesis inhibitor; by treating cells with CHX, one can monitor the decay of pre-existing proteins over time.[5][6] The protocol also includes the use of a proteasome inhibitor (MG132) to confirm the involvement of the ubiquitin-proteasome pathway in CYP1B1 degradation.
Signaling Pathway for CYP1B1 Regulation and Degradation
The expression of CYP1B1 is induced by ligands that activate the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, the AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, initiating its transcription.[7][8][9] The resulting CYP1B1 protein is ultimately targeted for degradation. This process involves ubiquitination, a post-translational modification where ubiquitin molecules are covalently attached to the target protein by a cascade of enzymes (E1, E2, and E3 ligases).[10][11] The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.[1][2]
Caption: Regulation of CYP1B1 expression by AhR and its degradation via the ubiquitin-proteasome pathway.
Experimental Protocols
Cycloheximide (CHX) Chase Assay
This protocol is designed to measure the half-life of CYP1B1 by inhibiting new protein synthesis.
Materials:
-
Cells expressing CYP1B1 (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Proteasome Inhibitor MG132 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment (Optional): If studying induced CYP1B1, treat cells with an AhR agonist (e.g., TCDD) for a sufficient time to induce CYP1B1 expression before starting the chase assay.
-
Inhibitor Addition:
-
CHX Chase: Dilute the CHX stock solution in complete medium to a final working concentration (typically 10-100 µg/mL; this should be optimized for your cell line). Remove the old medium from the cells and replace it with the CHX-containing medium.
-
Proteasome Inhibition Control: For a parallel set of wells, pre-treat cells with MG132 (typically 10-20 µM) for 1-2 hours before adding CHX. Then, replace the medium with one containing both MG132 and CHX.
-
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately after adding CHX. The optimal time points will depend on the half-life of CYP1B1 in your specific cell model, which can range from approximately 1.6 to 17 hours.[12][13] A pilot experiment with broader time points is recommended.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors just before use) to each well (e.g., 100-150 µL for a 6-well plate).[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new, clean tube. Store at -80°C or proceed to protein quantification.
-
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[5][15]
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader (562 nm)
Procedure:
-
Prepare Standards: Prepare a serial dilution of the BSA stock to create a standard curve (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).
-
Prepare Samples: Dilute your protein lysates to fall within the range of the standard curve.
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[16]
-
Assay:
-
Add 25 µL of each standard and diluted sample to a 96-well plate in triplicate.
-
Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line to calculate the protein concentration of your samples.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
1X SDS-PAGE Running Buffer
-
1X Transfer Buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibody: Anti-CYP1B1 (see Table 1 for suggested dilutions)
-
Primary Antibody: Anti-β-actin or Anti-GAPDH (loading control)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Procedure:
-
Sample Preparation: Based on the BCA assay results, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X.[17][18] Load equal amounts of total protein (e.g., 20-40 µg) per lane. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by electrophoresis.
-
Protein Transfer:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][6]
-
Primary Antibody Incubation: Dilute the primary anti-CYP1B1 antibody in Blocking Buffer at the recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading across all lanes.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CYP1B1 band intensity at each time point to the corresponding loading control band intensity. Plot the normalized CYP1B1 levels against time to visualize the degradation rate. The 0-hour time point is set to 100%.
Data Presentation
Summarize all key quantitative parameters in a structured table for clarity and reproducibility.
| Parameter | Value/Description | Source/Reference |
| Cell Treatment | ||
| Cycloheximide (CHX) Conc. | 10-100 µg/mL (optimization required) | [5] |
| MG132 Concentration | 10-20 µM (pre-incubation 1-2h) | [13] |
| Time Points | 0, 2, 4, 8, 12, 24 hours (pilot study recommended) | [12] |
| Protein Lysis & Quantification | ||
| Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors | [14][21][22] |
| Protein Assay | BCA Assay | [5][15][23] |
| Protein Loaded per Lane | 20-40 µg | |
| Western Blotting | ||
| Gel Percentage | 10% SDS-PAGE | [24] |
| Membrane Type | PVDF | [25] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [2][6][20] |
| Blocking Time | 1 hour at Room Temperature | [26] |
| Primary Ab (CYP1B1) | Rabbit Polyclonal or Mouse Monoclonal | [27][28][29][30] |
| Primary Ab Dilution | 1:500 - 1:2000 (optimization required) | [27][30] |
| Primary Ab Incubation | Overnight at 4°C | [20] |
| Secondary Ab Dilution | 1:2000 - 1:10000 (HRP-conjugated) | [30][31] |
| Secondary Ab Incubation | 1 hour at Room Temperature | [32] |
Experimental Workflow
The overall experimental process, from cell culture to data analysis, can be visualized as a sequential workflow.
Caption: Workflow for analyzing CYP1B1 protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot blocking: Best practices | Abcam [abcam.com]
- 3. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 4. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 5. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. salvestrol-cancer.com [salvestrol-cancer.com]
- 13. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 23. Pierce BCA Protein Assay Protocol [protocols.io]
- 24. med.upenn.edu [med.upenn.edu]
- 25. Protocols · Benchling [benchling.com]
- 26. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 27. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]
- 28. CYP1B1 Polyclonal Antibody (PA5-95277) [thermofisher.com]
- 29. CYP1B1 antibody (67033-1-Ig) | Proteintech [ptglab.com]
- 30. CYP1B1 Polyclonal Antibody (PA5-23139) [thermofisher.com]
- 31. CYP1B1 Polyclonal Antibody (PA5-98412) [thermofisher.com]
- 32. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Studies of PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] PROTAC CYP1B1 degrader-2 is a heterobifunctional molecule that consists of a ligand that binds to Cytochrome P450 1B1 (CYP1B1), a linker, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CYP1B1.[1]
CYP1B1 is an enzyme that is overexpressed in a variety of human cancers and is involved in the metabolism of procarcinogens and steroid hormones, contributing to carcinogenesis and drug resistance.[4][5][6] Its elevated expression in tumor tissues compared to normal tissues makes it an attractive target for cancer therapy.[7] this compound has demonstrated potent and efficient degradation of CYP1B1 in vitro in non-small cell lung cancer A549/Taxol cells, with a DC50 of 1.0 nM.[3][8] Furthermore, it has been shown to inhibit the growth, migration, and invasion of these cancer cells.[3][8]
These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical mouse xenograft model. The study is designed to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of the degrader.
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome pathway. The degrader simultaneously binds to CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the CYP1B1 protein, a process catalyzed by the VHL E3 ligase. The resulting polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action for this compound.
In Vivo Study Design
This study will utilize a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.
Animal Model
-
Species: Athymic Nude Mice (nu/nu)
-
Sex: Female
-
Age: 6-8 weeks
-
Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
-
Justification: Athymic nude mice are unable to mount a T-cell-mediated immune response, allowing for the growth of human tumor xenografts.
Tumor Model
-
Cell Line: A549/Taxol (Paclitaxel-resistant non-small cell lung cancer cell line)
-
Justification: This cell line is known to overexpress CYP1B1 and has been used in the initial in vitro characterization of this compound.[8] The use of a drug-resistant cell line will also allow for the evaluation of the degrader's potential to overcome chemoresistance.
Experimental Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 10 |
| 2 | This compound | 10 | Oral (p.o.) | Daily | 10 |
| 3 | This compound | 30 | Oral (p.o.) | Daily | 10 |
| 4 | This compound | 100 | Oral (p.o.) | Daily | 10 |
| 5 | Paclitaxel | 10 | Intraperitoneal (i.p.) | Twice weekly | 10 |
Experimental Workflow
Figure 2: Experimental workflow for the in vivo study.
Experimental Protocols
Tumor Implantation
-
Culture A549/Taxol cells to ~80% confluency.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Treatment Administration
-
PROTAC Formulation: Prepare a fresh formulation of this compound daily. For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Vehicle Control: Administer the corresponding vehicle to the control group.
-
Dosing: Administer the treatments as per the schedule outlined in the experimental design table.
Efficacy Evaluation
-
Tumor Volume: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Tumor Weight: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight.
Pharmacokinetic (PK) Analysis
-
Utilize a satellite group of animals for PK analysis to avoid impacting the efficacy study.
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after a single dose of this compound.
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma concentrations of the degrader using a validated LC-MS/MS method.
Pharmacodynamic (PD) Analysis
-
At the end of the study, or at predetermined time points, collect tumors and other relevant organs (e.g., liver, kidney).
-
Western Blotting: Homogenize a portion of the tumor tissue and perform western blotting to quantify the levels of CYP1B1 protein. Normalize to a loading control (e.g., GAPDH, β-actin).
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform IHC staining for CYP1B1 to visualize its expression and distribution within the tumor.
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | ||
| PROTAC (10 mg/kg) | ||
| PROTAC (30 mg/kg) | ||
| PROTAC (100 mg/kg) | ||
| Paclitaxel (10 mg/kg) |
Final Tumor Weight
| Treatment Group | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | |
| PROTAC (10 mg/kg) | |
| PROTAC (30 mg/kg) | |
| PROTAC (100 mg/kg) | |
| Paclitaxel (10 mg/kg) |
Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ng*h/mL) | |
| Half-life (t½) (h) | |
| Bioavailability (%) |
Pharmacodynamic Biomarker Analysis
| Treatment Group | CYP1B1 Protein Levels (% of Vehicle) |
| Vehicle Control | 100 |
| PROTAC (10 mg/kg) | |
| PROTAC (30 mg/kg) | |
| PROTAC (100 mg/kg) |
Logical Relationships in Study Design
Figure 3: Logical relationship of the in vivo study design.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 5. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as compound PV2, is a highly potent and specific von Hippel-Landau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme frequently overexpressed in a variety of human cancers and has been implicated in the metabolism of procarcinogens and the development of resistance to chemotherapy. By hijacking the cell's natural ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate CYP1B1 protein, thereby potentially overcoming drug resistance and inhibiting cancer cell proliferation, migration, and invasion. These application notes provide detailed protocols and data for the use of this compound in cancer research.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This tripartite complex formation facilitates the polyubiquitination of CYP1B1 by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple CYP1B1 protein molecules.
Data Presentation
The following table summarizes the degradation and anti-proliferative activities of this compound in a CYP1B1-sensitive cancer cell line.
| Cell Line | Description | DC50 (nM) | Dmax (%) | IC50 (nM) |
| A549/Taxol | Paclitaxel-resistant human lung adenocarcinoma | 1.0 | >90 | Not explicitly stated, but inhibits growth |
Cell Lines Sensitive to this compound
Based on current research, the primary cell line identified as sensitive to this compound is:
-
A549/Taxol: A paclitaxel-resistant human lung adenocarcinoma cell line. This cell line is a valuable model for studying mechanisms of chemotherapy resistance.
Other potential cell lines for investigation could include those with high endogenous expression of CYP1B1, such as certain breast, ovarian, and prostate cancer cell lines.
Experimental Protocols
Cell Culture
-
Cell Line: A549/Taxol (or other CYP1B1-expressing cancer cell lines).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Western Blotting for CYP1B1 Degradation
This protocol is to quantify the degradation of CYP1B1 protein following treatment with this compound.
-
Cell Seeding: Plate 5 x 10^5 cells per well in a 6-well plate and allow to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Remove the medium.
-
Add 150 µL of DMSO to each well.
-
Shake the plate for 10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding:
-
Resuspend serum-starved cells in serum-free media.
-
Seed 1 x 10^5 cells into the upper chamber.
-
-
Treatment: Add media containing this compound or vehicle control to the upper chamber.
-
Chemoattractant: Add media containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Signaling Pathways
PROTAC-mediated degradation of CYP1B1 can impact downstream signaling pathways involved in cancer progression.
CYP1B1 and Wnt/β-Catenin Signaling
CYP1B1 has been shown to promote the activation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival. Degradation of CYP1B1 is expected to inhibit this pathway.
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 in Chemoresistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this resistance is the overexpression of metabolic enzymes that inactivate chemotherapeutic agents. Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide array of tumors but largely absent in normal tissues, has been identified as a key player in the metabolism and subsequent inactivation of several common anticancer drugs, including taxanes like paclitaxel (B517696) and docetaxel.[1][2] This makes CYP1B1 an attractive therapeutic target to overcome drug resistance.
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] PROTAC CYP1B1 degrader-2 (also known as compound PV2) is a novel heterobifunctional molecule designed to specifically target CYP1B1 for degradation.[4][5] It consists of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[4][5] This ternary complex formation facilitates the ubiquitination of CYP1B1, marking it for destruction by the proteasome. By eliminating the CYP1B1 protein, this PROTAC has the potential to restore sensitivity to chemotherapeutic agents in resistant cancer cells.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially reverse chemoresistance in cancer research settings.
Mechanism of Action
This compound operates through a catalytic mechanism to induce the degradation of its target protein.
dot
Caption: Mechanism of this compound action.
Signaling Pathways Implicated in CYP1B1-Mediated Chemoresistance
CYP1B1 overexpression has been linked to the activation of signaling pathways that promote cancer cell survival, proliferation, and metastasis, all of which can contribute to chemoresistance. Degradation of CYP1B1 by this compound is expected to inhibit these pathways.
dot
Caption: CYP1B1-mediated signaling pathways in chemoresistance.
Quantitative Data
This compound has demonstrated potent and specific degradation of CYP1B1, leading to the reversal of chemoresistance in preclinical models.
| Compound | Target | Cell Line | DC50 (24h) | Dmax | Reference |
| This compound (PV2) | CYP1B1 | A549/Taxol | 1.0 nM | >90% at 10 nM | [4][5][6] |
| PROTAC CYP1B1 degrader-1 | CYP1B1 | Not Specified | 95.1 nM (IC50) | Not Specified |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum degradation percentage.
| Cell Line | Treatment | IC50 of Paclitaxel | Fold Reversal of Resistance | Reference |
| A549 (sensitive) | Paclitaxel | ~10 µg/l | - | |
| A549/Taxol (resistant) | Paclitaxel | ~5128 µg/l | - | |
| A549/Taxol (resistant) | Paclitaxel + this compound | Data not publicly available | Data not publicly available | [6] |
*Further studies are needed to quantify the fold reversal of paclitaxel resistance in the presence of this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound in cell-based assays. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Cell Viability Assay to Assess Reversal of Chemoresistance
This protocol determines the ability of this compound to sensitize chemoresistant cells to a chemotherapeutic agent (e.g., paclitaxel).
dot
Caption: Workflow for cell viability assay.
Materials:
-
Chemoresistant cancer cell line (e.g., A549/Taxol) and its parental sensitive cell line.
-
This compound (stock solution in DMSO).
-
Chemotherapeutic agent (e.g., Paclitaxel, stock solution in DMSO).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Cell viability reagent (e.g., MTT, CCK-8).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the chemoresistant cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of paclitaxel in complete medium. For each paclitaxel concentration, prepare a set of wells with and without a fixed, non-toxic concentration of this compound (e.g., 10 nM or 100 nM). Include vehicle controls (DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different drug combinations.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for paclitaxel in the presence and absence of this compound.
Western Blot for CYP1B1 Degradation
This protocol is used to confirm and quantify the degradation of CYP1B1 protein following treatment with the PROTAC.
Materials:
-
Cancer cell line expressing CYP1B1.
-
This compound.
-
6-well cell culture plates.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-CYP1B1, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the CYP1B1 band intensity to the loading control. Calculate the percentage of CYP1B1 degradation relative to the vehicle control to determine the DC50.
Cell Migration and Invasion Assays
These assays assess the effect of CYP1B1 degradation on the migratory and invasive potential of cancer cells, which is often enhanced in chemoresistant phenotypes.
A. Wound Healing (Scratch) Assay
Procedure:
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
B. Transwell Invasion Assay
Procedure:
-
Insert Preparation: Coat the top of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the insert in serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify cell invasion.
Conclusion
This compound is a powerful research tool for investigating the role of CYP1B1 in chemoresistance. By efficiently degrading CYP1B1, this PROTAC allows for the elucidation of downstream signaling events and provides a potential strategy for re-sensitizing resistant cancers to conventional chemotherapy. The protocols outlined in these application notes provide a framework for researchers to explore the full potential of this innovative molecule in the context of cancer drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays | PLOS One [journals.plos.org]
- 6. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Migration and Invasion Assays with PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a variety of human tumors and has been implicated in cancer cell proliferation, migration, and invasion.[1][2][3][4][5][6][7] Its role in promoting metastasis is linked to the induction of epithelial-mesenchymal transition (EMT) and the activation of signaling pathways such as Wnt/β-catenin and uPA-uPAR.[1][2][8][9] Consequently, CYP1B1 has emerged as a promising therapeutic target for anticancer drug development.
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[10][11][12] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, CYP1B1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11][12] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC CYP1B1 degrader-2 (PV2) is a potent and specific von Hippel-Landau (VHL) E3 ligase-based PROTAC designed to target CYP1B1 for degradation.[13][14] Studies have shown that PV2 effectively suppresses the migration and invasion of cancer cells, such as the A549/Taxol non-small cell lung cancer cell line, by inhibiting the FAK/SRC and EMT pathways.[15]
These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting cancer cell migration and invasion using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Invasion Assay.
Principle of the Assays
Wound Healing (Scratch) Assay: This assay is a simple and widely used method to study collective cell migration in vitro.[16] A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. This assay is suitable for investigating the effects of compounds that may inhibit or stimulate cell migration.[16][17]
Boyden Chamber (Transwell) Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) proteins (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane, where they can be stained and quantified.
Data Presentation
The following tables are provided as templates for summarizing quantitative data from migration and invasion assays. As specific quantitative data for this compound was not publicly available at the time of this writing, these tables are intended for users to record their own experimental results.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Concentration | Time Point (e.g., 24h) - Wound Closure (%) | Time Point (e.g., 48h) - Wound Closure (%) |
| Vehicle Control | - | ||
| This compound | (e.g., 1 nM) | ||
| This compound | (e.g., 10 nM) | ||
| This compound | (e.g., 100 nM) | ||
| Positive Control (e.g., CYP1B1 inhibitor) | (Concentration) |
Table 2: Boyden Chamber Invasion Assay Data
| Treatment Group | Concentration | Number of Invaded Cells (per field) | % Invasion relative to Control |
| Vehicle Control | - | 100% | |
| This compound | (e.g., 1 nM) | ||
| This compound | (e.g., 10 nM) | ||
| This compound | (e.g., 100 nM) | ||
| Positive Control (e.g., MMP inhibitor) | (Concentration) |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol is a standard method for assessing collective cell migration.[13][16]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay insert
-
This compound (PV2)
-
Vehicle control (e.g., DMSO)
-
Positive control (optional)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells have reached >90% confluency, carefully aspirate the culture medium.
-
Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[16] A cross-shaped scratch can also be made.[17] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free zone.
-
-
Washing and Treatment:
-
Wash the wells twice with PBS to remove detached cells.[13]
-
Add fresh, serum-free or low-serum medium containing the desired concentrations of this compound, vehicle control, or positive control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). It is crucial to mark the locations to ensure the same fields are imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] x 100 Where T0 is the initial time point and Tx is the subsequent time point.
-
Protocol 2: Boyden Chamber (Transwell) Invasion Assay
This protocol details the steps for evaluating cell invasion through an ECM-coated membrane.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cold, serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound (PV2)
-
Vehicle control (e.g., DMSO)
-
Positive control (optional, e.g., a broad-spectrum MMP inhibitor)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope with a camera
Procedure:
-
Coating the Inserts:
-
Thaw the Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add the diluted Matrigel solution to the upper chamber of the inserts and incubate for at least 2-4 hours at 37°C to allow for gelling.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Remove any remaining coating solution from the inserts.
-
Seed the cell suspension into the upper chamber of the coated inserts.
-
-
Chemoattraction and Incubation:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
-
Removal of Non-Invasive Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20-30 minutes.
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained, invaded cells on the bottom of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field for each treatment group.
-
Alternatively, the stain can be extracted, and the absorbance can be measured to quantify the number of invaded cells.
-
Visualizations
References
- 1. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound Healing Assay [cellbiolabs.com]
- 3. In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines [mdpi.com]
- 4. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and evaluation of neuroactive steroids with novel pharmacophore at C-21 let identify a compound with advantageous PK profile and higher EC50 and Emax as PAM on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as compound PV2, is a potent and selective degrader of Cytochrome P450 1B1 (CYP1B1).[1][2][3] This heterobifunctional molecule utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the CYP1B1 protein.[1][2] The degradation of CYP1B1 has shown promise in overcoming drug resistance in cancer cells, particularly in non-small cell lung cancer.[1] These application notes provide detailed information on the solubility, preparation, and experimental protocols for the effective use of this compound in research settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₆ClN₇O₅S₃ | [2] |
| Molecular Weight | 954.66 g/mol | [4] |
| CAS Number | 2836297-26-6 | [2] |
| Appearance | Solid | [4] |
| DC₅₀ (A549/Taxol cells, 24h) | 1.0 nM | [1][4] |
Solubility and Preparation of Stock Solutions
Precise solubility of this compound in various solvents is crucial for accurate experimental design. While comprehensive quantitative data is not widely published, the following table provides guidance on solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (estimated) | May require ultrasonication to fully dissolve.[5] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[5] |
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Based on the molecular weight (954.66 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound, this would be approximately 104.7 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Gently vortex the solution. If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols
General Workflow for Assessing PROTAC-Mediated CYP1B1 Degradation
The following diagram outlines the typical experimental workflow to evaluate the efficacy of this compound.
Caption: A schematic of the experimental workflow for evaluating PROTAC-mediated degradation of CYP1B1.
Detailed Protocol: Western Blot for CYP1B1 Degradation in A549/Taxol Cells
This protocol is adapted from general procedures for assessing PROTAC-mediated protein degradation.
Materials:
-
A549/Taxol cells
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CYP1B1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration in the medium should be consistent across all wells and typically below 0.1%. Treat the cells for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin), or use a separate gel for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CYP1B1 band intensity to the corresponding loading control. Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ value.
Signaling Pathways
Mechanism of Action: VHL-based PROTAC
This compound functions by hijacking the cell's natural protein disposal system. The following diagram illustrates the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Overcoming Taxol-resistance in A549 cells: A comprehensive strategy of targeting P-gp transporter, AKT/ERK pathways, and cytochrome P450 enzyme CYP1B1 by 4-hydroxyemodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validating PROTAC Efficacy and Specificity: A Guide to Essential Controls
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a distinct and often more potent mechanism of action.[1] The validation of a PROTAC's activity and specificity is paramount to ensure that the observed biological effects are genuinely due to the degradation of the intended target. This application note provides a comprehensive guide to the essential controls required for robust PROTAC experiments, complete with detailed protocols for key assays and data presentation guidelines.
The Critical Role of Controls in PROTAC Experiments
The unique mechanism of PROTACs necessitates a multi-faceted approach to experimental validation. A series of well-designed controls are crucial to differentiate between true PROTAC-mediated degradation and other potential cellular effects. These controls can be broadly categorized into mechanistic controls, negative controls, and positive controls.
Mechanistic Controls: These controls are designed to confirm that the observed protein degradation is occurring through the canonical PROTAC pathway, which involves the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation.
Negative Controls: These are indispensable for attributing the degradation effect specifically to the PROTAC's intended mechanism. A key negative control is an inactive diastereomer of the active PROTAC, often with a modification on the E3 ligase binder (e.g., on the hydroxyproline (B1673980) of the VHL ligand) that abrogates its ability to bind the E3 ligase while retaining its affinity for the target protein.[2] This control helps to distinguish between effects caused by target degradation versus those from simple target inhibition.[2] Another important negative control is a "broken" PROTAC, where either the warhead or the E3 ligase ligand is inactive, confirming that both ends of the PROTAC are necessary for its activity.[2]
Positive Controls: A well-characterized PROTAC with a known degradation profile for the same target or a similar target can serve as a positive control to ensure that the experimental systems and assays are performing as expected.
Key Experimental Assays and Necessary Controls
A thorough investigation of a PROTAC's efficacy and specificity involves a cascade of experiments, each with its own set of essential controls.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the initial and critical step in PROTAC-mediated degradation.[3][4] Biophysical techniques are invaluable for characterizing these interactions.[5][6]
-
Biophysical Assays (SPR, BLI, ITC): Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are powerful techniques to measure the binding affinities of the PROTAC to both the POI and the E3 ligase individually (binary interactions) and as a ternary complex.[5][6][7] These assays can also determine the cooperativity of ternary complex formation.[5]
-
Controls: Include experiments with the individual components (PROTAC, POI, E3 ligase) to establish baseline binding, as well as a non-binding protein as a negative control.[8]
-
-
In-Cell Ternary Complex Formation Assays (e.g., NanoBRET™): These assays monitor the formation of the ternary complex within a cellular context.[4][8] A common setup involves expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®, where PROTAC-induced proximity results in a measurable energy transfer (BRET).[9]
-
Controls: Cells expressing only the donor or acceptor fusion proteins, treatment with a vehicle control (e.g., DMSO), and the use of an inactive PROTAC control are essential.
-
Target Ubiquitination Assays
Following ternary complex formation, the E3 ligase ubiquitinates the POI, marking it for proteasomal degradation.[10] Detecting this increase in ubiquitination provides direct evidence of PROTAC activity.
-
Immunoprecipitation-Western Blot (IP-WB): This is a direct method to observe the ubiquitination of the target protein.[10] The POI is immunoprecipitated from cell lysates, followed by Western blotting with an anti-ubiquitin antibody.
-
Controls: An isotype control antibody for the immunoprecipitation, treatment with a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and the inactive PROTAC control are necessary.
-
-
ELISA-based assays: Quantitative ELISA-based methods can also be used to measure protein ubiquitination in a higher-throughput format.[10]
Target Protein Degradation Assays
The ultimate measure of a PROTAC's success is the selective degradation of the target protein.
-
Western Blotting: This is the most common method to quantify the levels of the target protein.[1][11] A dose-response curve is generated to determine the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[1][12][13]
-
In-Cell Western (ICW): This plate-based immunofluorescence assay offers a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[15][16]
-
Global Proteomics (Mass Spectrometry): To assess the selectivity of the PROTAC, unbiased global proteomics is the gold standard.[17][18] This technique quantifies changes across the entire proteome following PROTAC treatment, identifying any off-target degradation.[17][19]
-
Controls: A vehicle-treated sample is the primary control. It is advisable to use a PROTAC concentration at or near the DC50 for the target protein to minimize off-target effects.[17]
-
Data Presentation
Clear and concise data presentation is crucial for interpreting PROTAC experiments. Quantitative data from the aforementioned assays should be summarized in structured tables for easy comparison.
| Compound | Assay Type | Parameter | Value | Cell Line |
| Active PROTAC | Western Blot | DC50 (nM) | 15 | HEK293 |
| Dmax (%) | 95 | HEK293 | ||
| Inactive Control | Western Blot | DC50 (nM) | >10,000 | HEK293 |
| Dmax (%) | <10 | HEK293 | ||
| Active PROTAC | SPR | Kd (to Target) (nM) | 25 | N/A |
| Kd (to E3 Ligase) (nM) | 50 | N/A | ||
| Inactive Control | SPR | Kd (to Target) (nM) | 28 | N/A |
| Kd (to E3 Ligase) (nM) | >50,000 | N/A |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for illustrating the complex processes involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC validation.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Inactive control PROTAC
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC, the inactive control, and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: In-Cell Ternary Complex Formation using NanoBRET™
This protocol provides a general outline for detecting PROTAC-induced ternary complex formation in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound, inactive control, and vehicle control
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[8]
-
PROTAC Treatment: Add a dilution series of the PROTAC, inactive control, and vehicle control to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[8]
By adhering to these guidelines and employing the appropriate controls, researchers can confidently validate the efficacy and specificity of their PROTAC molecules, paving the way for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sapient.bio [sapient.bio]
- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Measuring the Keystone of Targeted Protein Degradation: Application Notes on PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules act as a molecular bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[2][3] This proximity results in the formation of a critical, transient intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[3][4][5][6] The formation, stability, and kinetics of this ternary complex are paramount to the efficacy of a PROTAC, directly influencing the subsequent ubiquitination and degradation of the target protein.[2][7][8] Therefore, robust and quantitative measurement of ternary complex formation is a cornerstone of modern PROTAC drug discovery and development.[4][9]
This document provides detailed application notes and protocols for key biophysical assays used to characterize PROTAC-induced ternary complexes. It is intended to guide researchers in selecting and implementing appropriate methods to gain a deeper understanding of their PROTAC's mechanism of action.
PROTAC Mechanism of Action
The activity of a PROTAC is initiated by the formation of a ternary complex. This complex then facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome, releasing the PROTAC to engage in another cycle.
Key Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be employed to measure ternary complex formation, each offering unique insights into the binding thermodynamics and kinetics.[9][10] The choice of assay often depends on factors such as throughput requirements, sample consumption, and the specific parameters being investigated.[9]
| Assay | Principle | Key Parameters Measured | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | K D (affinity), k on (association rate), k off (dissociation rate), Cooperativity (α) | Medium | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Low | High |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon complex formation. | Relative ternary complex population, IC 50 /EC 50 | High | Low |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein. | K D (affinity), Cooperativity (α) | High | Low |
Quantitative Data Summary
The following table summarizes representative quantitative data for the well-characterized PROTAC MZ1, which targets the BRD4 protein for degradation by recruiting the VHL E3 ligase.
| PROTAC System | Assay | Binary K D (PROTAC to E3) | Binary K D (PROTAC to POI) | Ternary K D | Cooperativity (α) | Reference |
| VHL:MZ1:BRD4 BD2 | SPR | 29 nM | 1 nM | - | 26 | [9][10] |
| VHL:MZ1:BRD4 BD2 | ITC | 66 nM | 4 nM | 4 nM | 15 | [9][10] |
Note: Cooperativity (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = K D_binary / K D_ternary). A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[7][11][12]
Experimental Protocols and Workflows
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on binding events.[2] It is particularly useful for determining the association and dissociation rates of the ternary complex, which have been shown to correlate with cellular degradation efficacy.[7][8]
Detailed Protocol:
-
Immobilization:
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics and affinity.[13]
-
-
Ternary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC.
-
For each PROTAC concentration, add a constant, near-saturating concentration of the target protein (POI).[7]
-
Inject these PROTAC-POI mixtures over the immobilized E3 ligase surface.[13]
-
The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data from both binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir) using the instrument's software.
-
This will yield the association rate (k on ), dissociation rate (k off ), and dissociation constant (K D ) for both binary and ternary interactions.[2]
-
Calculate the cooperativity factor (α) by dividing the K D of the binary interaction (PROTAC to E3) by the K D of the ternary interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions.[14] It directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the ternary complex formation.[13]
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
The concentration of the macromolecule in the cell is typically 10-20 times the expected K D .
-
-
Binary Titration (PROTAC into POI):
-
Load the POI solution into the sample cell.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of injections of the PROTAC into the POI and measure the resulting heat changes.
-
-
Ternary Titration (E3 Ligase into POI-PROTAC complex):
-
Prepare a pre-formed binary complex by mixing the POI and PROTAC at saturating concentrations.[13]
-
Load this POI-PROTAC complex into the sample cell.
-
Load the E3 ligase solution into the titration syringe.
-
Perform a series of injections of the E3 ligase into the binary complex and measure the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of the titrant.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the K D , enthalpy (ΔH), and stoichiometry (n).
-
The entropy (ΔS) can then be calculated.
-
Cooperativity can be assessed by comparing the K D values from binary and ternary experiments.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a high-throughput, proximity-based assay that is well-suited for screening PROTAC libraries.[1][2] It measures the formation of the ternary complex by detecting the energy transfer between a donor and an acceptor fluorophore attached to the POI and E3 ligase, respectively.[15]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, add fixed concentrations of the donor-labeled POI and acceptor-labeled E3 ligase.[13]
-
Add a serial dilution of the PROTAC. Include controls with no PROTAC.
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.[16]
-
Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, reflecting the formation and subsequent disassembly of the ternary complex at high PROTAC concentrations (the "hook effect").[1][14]
-
The peak of the curve represents the maximum ternary complex formation. The data can be used to rank PROTACs based on their ability to form the complex.
-
Conclusion
The quantitative characterization of ternary complex formation is indispensable for the rational design and optimization of PROTAC degraders. The biophysical assays outlined in this document—SPR, ITC, and TR-FRET—provide a robust toolkit for elucidating the key parameters of this critical interaction. By carefully selecting and executing these experiments, researchers can gain valuable insights into the affinity, kinetics, and thermodynamics of ternary complex formation, ultimately accelerating the development of novel and effective protein-degrading therapeutics. The correlation between these biophysical parameters and cellular activity underscores their importance as predictive tools in PROTAC discovery.[4][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC CYP1B1 Degrader-2 Experiments
Welcome to the technical support center for PROTAC CYP1B1 degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound PV2, is a heterobifunctional molecule designed to specifically induce the degradation of the Cytochrome P450 1B1 (CYP1B1) protein. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader has two key components: one moiety that binds to the target protein (CYP1B1) and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding forms a ternary complex, bringing the E3 ligase in close proximity to CYP1B1, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: In which cell lines can I expect to see CYP1B1 expression?
A2: CYP1B1 is overexpressed in a wide range of human tumors. High expression levels have been reported in various cancer cell lines, including but not limited to, A549/Taxol (non-small cell lung cancer), HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer).[2] It is always recommended to verify CYP1B1 expression in your specific cell line of interest by Western blot before initiating degradation experiments.
Q3: What is the expected potency of this compound?
A3: this compound (PV2) has a reported half-maximal degradation concentration (DC50) of 1.0 nM in A549/Taxol cells after a 24-hour treatment period.[1][3][4]
Q4: What is the subcellular localization of CYP1B1?
A4: CYP1B1 is primarily localized to the endoplasmic reticulum (ER).[5] This is an important consideration for experimental design, particularly for cell lysis and fractionation procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or poor degradation of CYP1B1 | Low or no CYP1B1 expression in the cell line. | Confirm CYP1B1 protein expression in your cell line by Western blot using a validated antibody and a positive control cell lysate. |
| Suboptimal degrader concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for CYP1B1 degradation in your cell line. | |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal incubation time for maximal degradation. The half-life of CYP1B1 can be relatively short (1.6-4.8 hours), which may influence the optimal degradation window.[2][6] | |
| Degrader instability or insolubility. | Prepare fresh stock solutions of the degrader in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is low (<0.1%) to avoid toxicity and precipitation. Minimize freeze-thaw cycles of the stock solution.[7][8] | |
| Inefficient ternary complex formation. | The formation of the CYP1B1-PROTAC-VHL ternary complex is crucial for degradation. While direct measurement is complex, ensuring optimal experimental conditions can promote its formation. | |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of binary complexes over ternary complexes. | At very high concentrations, the PROTAC can form binary complexes with either CYP1B1 or the E3 ligase separately, preventing the formation of the productive ternary complex. To mitigate this, perform a full dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations.[9] |
| High background or non-specific bands in Western blot | Antibody non-specificity. | Use a CYP1B1 antibody that has been validated for Western blotting. Run appropriate controls, including a secondary antibody-only control, to check for non-specific binding. |
| Blocking or washing issues. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Ensure adequate washing steps to remove unbound antibodies. | |
| Sample degradation. | Use fresh cell lysates and always add protease inhibitors to your lysis buffer to prevent protein degradation. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and confluency between experiments. |
| Inconsistent degrader preparation. | Prepare fresh dilutions of the PROTAC for each experiment from a well-maintained stock solution. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 1.0 nM | A549/Taxol | 24-hour treatment | [1][3][4] |
Experimental Protocols
Protocol 1: CYP1B1 Degradation Assay by Western Blot
This protocol outlines the steps to assess the degradation of CYP1B1 in a selected cell line treated with this compound.
1. Cell Culture and Seeding:
-
Culture your chosen cancer cell line (e.g., A549/Taxol) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response or time-course experiment. Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
3. Cell Treatment:
-
For a dose-response experiment , aspirate the old medium from the cells and add the medium containing different concentrations of the degrader. Incubate for a fixed time (e.g., 24 hours).
-
For a time-course experiment , treat the cells with a fixed concentration of the degrader (e.g., the determined optimal concentration from the dose-response) and incubate for various time points.
4. Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
6. Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CYP1B1 degradation assay.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression.
Caption: Wnt/β-catenin signaling pathway and its influence on CYP1B1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 5. CYP1B1 - Wikipedia [en.wikipedia.org]
- 6. salvestrol-cancer.com [salvestrol-cancer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Navigating the PROTAC Hook Effect: A Technical Support Center for CYP1B1 Degrader-2
Welcome to the dedicated technical support resource for researchers utilizing PROTAC CYP1B1 degrader-2 . This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein (CYP1B1) at high concentrations of the PROTAC degrader.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate concentration.[1][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either CYP1B1 or the E3 ligase separately, rather than the productive ternary complex (CYP1B1-PROTAC-E3 Ligase) required for degradation.[1][2][4]
Q2: I am not observing any degradation of CYP1B1 with this compound. Is the compound inactive?
A2: Not necessarily. A complete lack of degradation can stem from several factors beyond the compound's intrinsic activity. Consider the following troubleshooting steps:
-
Concentration Range: You may be testing concentrations that are too high and fall within the hook effect region, or too low to induce degradation. It is crucial to test a broad range of concentrations (e.g., 1 pM to 100 µM) to capture the full dose-response profile.[2]
-
Cell Line Suitability: Ensure your chosen cell line expresses sufficient levels of both the target protein (CYP1B1) and the recruited E3 ligase. For this compound, which is a von Hippel-Landau (VHL) E3 ligase-based degrader, verify VHL expression.[5][6]
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[4] If intracellular concentrations of CYP1B1 degrader-2 are too low, degradation will be inefficient.
-
Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal incubation period.[2]
Q3: My dose-response curve for CYP1B1 degrader-2 is bell-shaped. How do I interpret this?
Q4: What are the key parameters to report from a PROTAC dose-response curve exhibiting a hook effect?
A4: For a biphasic dose-response curve, it is important to determine and report the following:
-
DC50: The concentration at which 50% of the target protein is degraded.[2]
-
Dmax: The maximum percentage of protein degradation achieved.[2]
-
Optimal Concentration: The concentration at which Dmax is observed.
These parameters provide a more accurate assessment of the PROTAC's potency and efficacy than a standard sigmoidal curve fitting.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No CYP1B1 degradation observed at any concentration. | 1. Inappropriate concentration range tested (too high or too low).[2] 2. Low or no expression of CYP1B1 or the VHL E3 ligase in the cell line.[6] 3. Poor cell permeability of this compound.[4] 4. Suboptimal incubation time.[2] | 1. Test a wider and more granular range of concentrations (e.g., pM to µM). 2. Confirm CYP1B1 and VHL expression via Western Blot or qPCR. 3. Evaluate cell permeability using a suitable assay. 4. Conduct a time-course experiment to identify the optimal treatment duration. |
| Bell-shaped dose-response curve observed. | The "hook effect" due to the formation of non-productive binary complexes at high concentrations.[1][2] | 1. Confirm the hook effect by repeating the experiment with a wide concentration range. 2. Identify the optimal concentration that achieves maximal degradation (Dmax). 3. Use concentrations at or below the optimal concentration for future experiments. |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Instability of the PROTAC compound in the culture medium. | 1. Standardize cell culture procedures, including seeding density and passage number. 2. Assess the stability of this compound in the experimental medium over time. |
| Incomplete degradation of CYP1B1 at the optimal concentration. | 1. Rapid synthesis of new CYP1B1 protein. 2. Inefficient formation or instability of the ternary complex.[4] | 1. Consider co-treatment with a transcription or translation inhibitor to assess the degradation of existing protein. 2. Perform biophysical assays (e.g., TR-FRET, co-immunoprecipitation) to confirm ternary complex formation.[4] |
Quantitative Data Summary
The following table summarizes the reported degradation activity of this compound.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 | Incubation Time | Reference |
| This compound (PV2) | CYP1B1 | VHL | A549/Taxol | 1.0 nM | 24 h | [5][7] |
Experimental Protocols
Western Blotting for CYP1B1 Degradation
This protocol outlines the steps to quantify the degradation of CYP1B1 protein following treatment with this compound.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the CYP1B1 band intensity to the loading control.
-
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Formation of non-productive binary complexes leading to the hook effect.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC CYP1B1 Degrader-2
This guide provides troubleshooting advice and frequently asked questions for researchers working with PROTAC CYP1B1 Degrader-2. The following sections offer detailed protocols and data to help optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial experiments, we recommend a starting concentration range of 1 nM to 10 µM. A common starting point for dose-response curves is 1 µM, followed by serial dilutions. The optimal concentration can vary significantly depending on the cell line and experimental conditions.
Q2: How long should I incubate the cells with the PROTAC degrader?
A2: The time required for maximal degradation (Dmax) can vary. We recommend a time-course experiment, typically starting from 4 hours and extending to 24 or 48 hours. Most PROTACs achieve significant degradation within 16-24 hours.
Q3: I am not observing any degradation of CYP1B1. What are the possible causes?
A3: There are several potential reasons for a lack of degradation:
-
Suboptimal Concentration: The concentration of the PROTAC may be too low or too high, leading to the "hook effect." Perform a wide dose-response curve to identify the optimal concentration.
-
Incorrect Incubation Time: The incubation time may be too short. Perform a time-course experiment to determine the optimal duration.
-
Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may have low expression in your cell line. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) by Western blot.
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms.
-
Compound Instability: Ensure the PROTAC is properly stored and handled to avoid degradation.
Q4: My dose-response curve shows a "hook effect." What does this mean and how can I address it?
A4: The "hook effect" is a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-CYP1B1 or PROTAC-E3 ligase) instead of the productive ternary complex (CYP1B1-PROTAC-E3 ligase) required for degradation. To address this, you need to test a broader range of concentrations, especially lower ones, to find the optimal degradation concentration (DC50) and maximum degradation (Dmax).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No CYP1B1 Degradation | PROTAC concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours). | |
| Low expression of the recruited E3 ligase in the cell line. | Verify E3 ligase (e.g., Cereblon, VHL) expression via Western blot or qPCR. Choose a different cell line if necessary. | |
| "Hook Effect" Observed | High PROTAC concentration leading to binary complex formation. | Expand the dose-response curve to include lower concentrations to identify the optimal degradation window. |
| High Cell Toxicity | Off-target effects or high PROTAC concentration. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity. Lower the PROTAC concentration if toxicity is observed at the effective degradation concentration. |
| Inconsistent Results | Variability in cell culture conditions or experimental setup. | Ensure consistent cell passage numbers, seeding density, and reagent preparation. Include appropriate controls in every experiment. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for a CYP1B1-targeting PROTAC. Note that these are representative values and should be optimized for your specific experimental system.
| Parameter | Typical Range | Notes |
| Starting Concentration | 1 nM - 10 µM | A wide range is recommended for initial screening. |
| Optimal Concentration (DC50) | 10 nM - 500 nM | Highly dependent on the cell line and specific PROTAC molecule. |
| Incubation Time for Dmax | 16 - 24 hours | Time to reach maximal degradation. |
| Western Blot Loading Control | GAPDH, β-actin, Tubulin | Ensure equal protein loading for accurate quantification. |
| Cell Viability Assay | MTT, CellTiter-Glo, RealTime-Glo | To assess off-target cytotoxicity. |
Key Experimental Protocols
Dose-Response Curve for DC50 Determination
Objective: To determine the concentration of this compound that results in 50% degradation of CYP1B1 (DC50).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a series of dilutions of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO). Incubate for a fixed period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Perform Western blotting to detect the levels of CYP1B1 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the CYP1B1 signal to the loading control. Plot the percentage of remaining CYP1B1 against the log of the PROTAC concentration to determine the DC50 value.
Time-Course Experiment for Dmax Determination
Objective: To determine the time required to achieve maximum degradation of CYP1B1 (Dmax).
Methodology:
-
Cell Seeding: Plate cells as described for the dose-response experiment.
-
PROTAC Treatment: Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response curve).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Data Analysis: Quantify the CYP1B1 protein levels at each time point to identify the time at which the maximum degradation occurs.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for optimizing CYP1B1 degradation.
Technical Support Center: PROTAC CYP1B1 Degrader-2
Welcome to the technical support center for PROTAC CYP1B1 degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common challenges encountered during experiments with this molecule, with a particular focus on its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed to selectively target and degrade the Cytochrome P450 1B1 (CYP1B1) enzyme.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Landau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to CYP1B1.[1][3] By bringing CYP1B1 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[4][5] This targeted degradation strategy can be used to study the function of CYP1B1 and explore its potential as a therapeutic target in diseases where it is overexpressed, such as in certain cancers.[2][6]
Q2: My cells are not showing significant degradation of CYP1B1 after treatment with this compound. What could be the issue?
A2: A lack of target degradation can be due to several factors. One of the most common issues with PROTACs is poor cell permeability, which prevents the molecule from reaching its intracellular target.[3][7] Other potential reasons include issues with the stability of the PROTAC in your experimental conditions, the formation of an unproductive ternary complex, or low expression levels of VHL E3 ligase in your cell line. It is also possible that the concentration of the PROTAC is not optimal; high concentrations can sometimes lead to a "hook effect" where the degradation efficiency decreases.[8]
Q3: What are the key factors that contribute to the poor cell permeability of PROTACs like CYP1B1 degrader-2?
A3: The poor cell permeability of many PROTACs is often attributed to their physicochemical properties which fall "beyond the Rule of Five" (bRo5).[9] These characteristics include a high molecular weight (often >800 Da), a large polar surface area (PSA), and a higher number of rotatable bonds.[10][11] These properties can hinder passive diffusion across the cell membrane. Additionally, some PROTACs can be substrates for cellular efflux pumps, which actively transport them out of the cell, further reducing their intracellular concentration.[8]
Q4: How can I experimentally assess the cell permeability of this compound?
A4: There are several established in vitro assays to measure cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9] The Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes, including efflux.[9][11]
Troubleshooting Guide: Poor Cell Permeability
This guide provides a structured approach to diagnosing and addressing issues related to the poor cell permeability of this compound.
Step 1: Confirm Target Engagement and Degradation Issues
Before focusing on permeability, it is crucial to confirm that the lack of activity is not due to other factors.
-
Biochemical Binding Assay: If possible, perform a cell-free binding assay (e.g., fluorescence polarization, SPR, or ITC) to confirm that this compound can bind to both CYP1B1 and the VHL E3 ligase.
-
In Vitro Degradation Assay: Conduct an in vitro degradation assay using cell lysate to confirm that the PROTAC can induce the degradation of CYP1B1 in a cell-free system.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment in your cellular assay to identify the optimal concentration for degradation and to rule out the "hook effect".[8]
Step 2: Quantify Cell Permeability
If the issue is likely related to cellular activity, the next step is to quantify the permeability of the PROTAC.
| Assay | Principle | Key Parameters Measured | Typical Interpretation for Poor Permeability |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[9] | Apparent Permeability Coefficient (Papp) | Low Papp value (< 1.0 x 10⁻⁶ cm/s) suggests poor passive diffusion. |
| Caco-2 | Measures transport across a monolayer of human intestinal cells.[9][11] | Papp (A-B) and Papp (B-A), Efflux Ratio (ER) | Low Papp (A-B) value indicates poor absorption. An Efflux Ratio > 2 suggests the PROTAC is a substrate for efflux pumps. |
Step 3: Strategies to Improve Intracellular Concentration
If poor permeability is confirmed, consider the following strategies:
-
Linker Modification: The linker plays a critical role in the physicochemical properties of a PROTAC.[10] Consider synthesizing analogs with different linkers. For example, replacing flexible PEG linkers with more rigid alkyl or cyclic structures can sometimes improve permeability.
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly can enhance cell permeability.
-
Formulation Strategies: For in vivo studies, consider using formulation strategies such as lipid-based formulations or amorphous solid dispersions to improve solubility and absorption.[8]
-
Use of Permeation Enhancers: In some in vitro experiments, non-toxic permeation enhancers can be used to facilitate cellular uptake, although this is not a long-term solution for therapeutic development.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general methodology for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin solution in dodecane (B42187) (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Assemble Assay Plate: Carefully place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
This protocol outlines the steps for assessing both passive and active transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution in DMSO
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and a known efflux substrate like digoxin)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the final desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 5. This compound - Immunomart [immunomart.com]
- 6. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 7. benchchem.com [benchchem.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: PROTAC CYP1B1 Degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC CYP1B1 degrader-2. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for this compound?
A1: Off-target effects of this compound can arise from several mechanisms:
-
Warhead-Related Off-Targets: The ligand that binds to CYP1B1 may have some affinity for other proteins, particularly other members of the cytochrome P450 superfamily.
-
E3 Ligase Binder-Related Off-Targets: The von Hippel-Landau (VHL) ligand component of the PROTAC could potentially induce the degradation of natural VHL substrates or other proteins that interact with VHL.
-
Formation of Binary Complexes: At high concentrations, the PROTAC may form binary complexes with either CYP1B1 or the E3 ligase, which are not productive for degradation and could lead to off-target pharmacology.[1] This is often referred to as the "hook effect".[2][3][4]
-
Neo-substrate Degradation: The ternary complex (CYP1B1-PROTAC-VHL) could present a novel interface that leads to the ubiquitination and subsequent degradation of proteins that do not typically interact with VHL.
Q2: How can I experimentally identify the off-target effects of this compound?
A2: A comprehensive approach is recommended to identify off-target effects, with global proteomics being a key component.[4] The general workflow includes:
-
Global Proteomics: Utilize mass spectrometry-based proteomics to obtain an unbiased comparison of protein abundance in cells treated with this compound versus control-treated cells.
-
Transcriptomics: Perform RNA-sequencing to differentiate between changes in protein levels due to degradation versus transcriptional regulation.[4]
-
Validation with Orthogonal Methods: Confirm potential off-targets identified through proteomics using techniques such as Western blotting or targeted protein quantification.[4]
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC directly engages with the identified off-target protein in a cellular context.[4]
Q3: What are the known downstream consequences of CYP1B1 degradation that could be misinterpreted as off-target effects?
A3: Degradation of CYP1B1 can lead to various downstream cellular effects that are a direct result of its on-target activity. It is crucial to distinguish these from unintended off-target effects. Known signaling pathways and processes influenced by CYP1B1 include:
-
Metabolism of Xenobiotics and Endogenous Compounds: CYP1B1 is involved in the metabolism of procarcinogens, steroids, and fatty acids.[5] Its degradation will alter the levels of these metabolites, which can, in turn, affect downstream signaling.
-
Wnt/β-catenin Signaling: CYP1B1 has been shown to be involved in the regulation of the Wnt/β-catenin signaling pathway.[5]
-
Cell Proliferation, Migration, and Invasion: As demonstrated in the primary literature for this compound (PV2), degradation of CYP1B1 can inhibit these cellular processes.
Q4: How can I differentiate between direct off-targets and indirect downstream cellular responses in my proteomics data?
A4: Distinguishing between direct off-targets and indirect effects requires careful experimental design and data analysis:
-
Time-Course Experiments: Direct off-target degradation is expected to occur rapidly, on a timescale similar to the degradation of the primary target (CYP1B1). In contrast, downstream effects on protein expression will likely have a delayed onset. Performing a time-course proteomics experiment can help to separate these events.
-
Dose-Response Analysis: True off-targets will often exhibit a dose-dependent degradation profile.
-
Rescue Experiments: If a potential off-target is identified, one could attempt to rescue the observed phenotype by overexpressing a degradation-resistant mutant of the off-target protein.
Q5: What are the essential control experiments for validating potential off-target hits?
A5: To confirm that a protein is a genuine off-target of this compound, the following control experiments are crucial:
-
Inactive Epimer Control: Synthesize and test an inactive epimer of the VHL ligand. This control should not be able to recruit the E3 ligase and therefore should not induce the degradation of either the target or any true off-targets.
-
Target Ligand Only Control: Treat cells with the CYP1B1 binding moiety alone. This will help to identify any off-target effects that are due to the warhead binding to other proteins without inducing their degradation.
-
Competitive Displacement: Co-treat cells with the PROTAC and an excess of a known, high-affinity ligand for the suspected off-target protein. If the degradation of the off-target is blocked, it provides strong evidence for direct binding.
Troubleshooting Guides
Issue: I am observing unexpected phenotypic changes in my cells after treatment with this compound. How can I determine if this is due to an off-target effect?
| Possible Cause | Suggested Action |
| Direct Off-Target Degradation | Perform a global proteomics experiment to identify any unintended protein degradation. Validate any hits with Western blotting. |
| Downstream Effects of CYP1B1 Degradation | Research the known biological functions of CYP1B1 and determine if the observed phenotype could be a plausible downstream consequence of its degradation. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed phenotype is due to general cytotoxicity at the concentration used. |
| "Hook Effect" | Perform a wide dose-response experiment to see if the phenotype changes at lower or higher concentrations of the PROTAC. The "hook effect" can sometimes lead to unexpected pharmacology at high concentrations.[2][3][4] |
Issue: My proteomics data reveals changes in the abundance of several proteins. How do I prioritize which potential off-targets to validate?
| Prioritization Strategy | Rationale |
| Magnitude and Significance of Degradation | Prioritize proteins that show the most significant and consistent downregulation across replicates. |
| Dose-Dependency | Focus on proteins whose degradation is dependent on the concentration of the PROTAC. |
| Biological Plausibility | Consider the known function of the potential off-target. Is its degradation likely to cause the observed phenotype? |
| Structural Similarity to CYP1B1 | Proteins with structural homology to CYP1B1, especially within the ligand-binding pocket, may be more likely to be off-targets of the warhead. |
Issue: I am observing a "hook effect" in my dose-response experiments for CYP1B1 degradation. Could this be related to off-target effects?
| Explanation | Actionable Advice |
| The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-CYP1B1 or PROTAC-VHL) instead of the productive ternary complex required for degradation.[2][3][4] | While the hook effect itself is not an off-target effect, the high concentrations at which it occurs can increase the likelihood of engaging low-affinity off-targets. It is best to work within the optimal concentration range for target degradation. |
Issue: My validation experiments (e.g., Western blot) do not confirm the off-target degradation seen in my proteomics screen. What could be the reason?
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Ensure that the antibody used for Western blotting is specific and sensitive for the protein of interest. Validate the antibody if necessary. |
| Differences in Assay Sensitivity | Mass spectrometry can be more sensitive than Western blotting for detecting subtle changes in protein levels. |
| Transient Degradation | The off-target degradation may be transient. Try performing a time-course experiment and analyzing earlier time points with Western blotting. |
| False Positive in Proteomics Data | Re-analyze the proteomics data with more stringent statistical criteria. Ensure that the protein was identified with a sufficient number of unique peptides. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of this compound. In a real experiment, data would be generated for thousands of proteins.
Table 1: Example Quantitative Proteomics Data
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| CYP1B1 | -3.5 | 0.0001 | On-Target |
| Protein X | -2.8 | 0.005 | High Priority |
| Protein Y | -1.5 | 0.04 | Medium Priority |
| Protein Z | -0.5 | 0.25 | Low Priority |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Plate cells (e.g., A549/Taxol) and allow them to adhere. Treat the cells with this compound at a concentration that gives maximal target degradation (e.g., 10 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For multiplexed quantitative analysis, label the peptides with isobaric tags (e.g., TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins by searching the raw data against a human protein database. Identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
Protocol 2: Western Blotting for Off-Target Validation
-
Cell Treatment and Lysis: Treat cells as described in the proteomics protocol. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the potential off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation.
Visualizations
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC CYP1B1 Degrader-2 Technical Support Center
Welcome to the technical support center for PROTAC CYP1B1 degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound PV2) is a von Hippel-Landau (VHL) E3 ligase-based proteolysis-targeting chimera designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1).[1] It consists of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome. This approach is being explored to overcome drug resistance in cancers where CYP1B1 is overexpressed.[2]
Q2: What are the key characteristics of this compound?
Quantitative data for this compound and a related compound, PROTAC CYP1B1 degrader-1, are summarized below:
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound (PV2) | CYP1B1 | VHL | 1.0 nM (at 24h) | A549/Taxol | [1][2] |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | CYP1B1 | Not Specified | 95.1 nM (IC50) | Not Specified | [3] |
Q3: What are common stability issues observed with PROTACs in general?
PROTACs, due to their complex structures and higher molecular weight, can be susceptible to several stability issues:
-
Metabolic Instability : They can be metabolized by enzymes in the liver (like Cytochrome P450s) and blood, which can limit their effectiveness in vivo.[4]
-
Chemical Instability : Certain chemical moieties within the PROTAC structure, such as the linker or the E3 ligase ligand (e.g., thalidomide (B1683933) and its derivatives), can be prone to hydrolysis in aqueous solutions.[4]
-
Poor Solubility and Aggregation : The often lipophilic nature of PROTACs can lead to poor solubility in aqueous buffers, which can cause aggregation and precipitation during experiments.[4]
-
Poor Cell Permeability : The large size of PROTAC molecules can hinder their ability to efficiently cross cell membranes and reach their intracellular target.[5]
Troubleshooting Guide for this compound Stability Issues
This guide addresses potential stability-related problems you might encounter during your experiments with this compound.
Issue 1: Rapid loss of PROTAC activity in cell culture.
-
Possible Cause: The PROTAC may be unstable in the cell culture medium over the course of the experiment.[5]
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantify Remaining PROTAC: At each time point, collect an aliquot of the medium and use LC-MS/MS to determine the concentration of the intact PROTAC.
-
Optimize Experimental Timeframe: If significant degradation is observed, consider shortening the treatment duration in your cellular assays to a time point where the compound is still largely intact.
-
Issue 2: Poor in vivo efficacy despite good in vitro potency.
-
Possible Cause: The PROTAC may be rapidly metabolized in vivo, leading to low systemic exposure.[4]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) to assess the rate of metabolic degradation.[4] A detailed protocol is provided below.
-
Identify Metabolic Hotspots: If metabolic instability is confirmed, mass spectrometry-based metabolite identification studies can pinpoint the specific sites on the molecule that are being modified.
-
Structural Modification: Based on the identified metabolic hotspots, consider chemical modifications to improve stability, such as introducing metabolically inert groups (e.g., fluorine) at those positions.[4]
-
Issue 3: Inconsistent results and precipitation observed in assay plates.
-
Possible Cause: The PROTAC may have poor aqueous solubility, leading to aggregation and precipitation in your assay buffer.[4]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in your experimental buffers.
-
Optimize Formulation: If solubility is low, consider the use of co-solvents (e.g., DMSO, PEG) in your stock solutions and final assay concentrations. Be mindful of the tolerance of your cell lines to these solvents.
-
Sonication and Filtration: Before use, briefly sonicate the stock solution and filter it to remove any pre-existing aggregates.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of this compound when incubated with human liver microsomes.[4]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - known metabolic instability)
-
Negative control (e.g., Warfarin - known metabolic stability)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC and control compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM, and the PROTAC at the desired final concentration.
-
Initiation: Pre-warm the reaction mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Visualizations
References
unexpected phenotypes with PROTAC CYP1B1 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC CYP1B1 degrader-2. The information is designed to help users anticipate, identify, and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional molecule designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1). It functions by simultaneously binding to CYP1B1 and the Von Hippel-Landau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[3]
Q2: What are the known on-target effects of this compound?
A2: In A549/Taxol cells, this compound has been shown to effectively degrade CYP1B1 with a DC50 of 1.0 nM after 24 hours.[1][2] This leads to the inhibition of cell growth, migration, and invasion.[1][2][4] It has also been investigated as a strategy to reverse drug resistance in non-small cell lung cancer cells overexpressing CYP1B1.[4]
Q3: What are the potential, theoretically-derived unexpected phenotypes or off-target effects of degrading CYP1B1?
A3: While specific unexpected phenotypes for this compound are not extensively documented, the known functions of CYP1B1 allow for the prediction of potential off-target effects. CYP1B1 is involved in the metabolism of various endogenous and exogenous compounds, including steroids, fatty acids, and retinoids.[5][6] Therefore, its degradation could lead to:
-
Hormonal Imbalance: Disruption in estrogen metabolism.[5]
-
Metabolic Disturbances: Alterations in fatty acid and fat-soluble vitamin processing.[5]
-
Ocular Abnormalities: Given CYP1B1's role in eye development and function, unexpected ocular phenotypes could arise.[5][7][8]
-
Cardiovascular Effects: CYP1B1 deficiency has been linked to reduced blood pressure.[5]
-
Altered Drug Metabolism: Changes in the metabolism of other xenobiotics.[5][6]
Q4: How can I assess for off-target protein degradation?
A4: The most comprehensive method for identifying off-target protein degradation is through global proteomics using mass spectrometry.[9][10][11] This technique compares the protein abundance in cells treated with this compound to vehicle-treated control cells, allowing for an unbiased identification of unintended protein degradation.[9][11] Hits from proteomics should then be validated using orthogonal methods like Western blotting.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or poor degradation of CYP1B1 | 1. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[12][13][14] 2. Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for bringing CYP1B1 and VHL together.[15] 3. Low VHL Expression: The cell line used may not express sufficient levels of the VHL E3 ligase. | 1. Optimize treatment conditions (concentration and incubation time). Consider using a cell line with known high permeability or employing cell permeabilization reagents for mechanistic studies. 2. Perform a ternary complex assay (e.g., TR-FRET) to confirm engagement of both CYP1B1 and VHL.[12][16] 3. Confirm VHL expression in your cell model via Western blot or qPCR.[15] |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can independently bind to either CYP1B1 or VHL, preventing the formation of the productive ternary complex.[12][15] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[12][15] The characteristic bell-shaped curve will confirm the hook effect.[12] |
| Unexpected Phenotype or Cell Toxicity | 1. Off-Target Degradation: The PROTAC may be degrading other proteins in addition to CYP1B1.[9][10] 2. Downstream Signaling Effects: Degradation of CYP1B1 may impact interconnected signaling pathways.[9] 3. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Perform global proteomics to identify potential off-target proteins.[9][11] 2. Investigate known signaling pathways associated with CYP1B1. Transcriptomics (RNA-seq) can help differentiate between protein degradation and transcriptional changes.[9] 3. Run a vehicle-only control at the highest concentration used to assess solvent toxicity.[9] |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in Assay Sensitivity: Mass spectrometry and Western blotting have different sensitivities and dynamic ranges. 2. Antibody Specificity: The antibody used for Western blotting may have cross-reactivity. | 1. Prioritize proteomics data for discovery and use Western blotting for validation of high-confidence hits. 2. Validate antibody specificity using positive and negative controls, and if possible, knockout/knockdown cell lines.[9] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549/Taxol) to 70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 10 nM) and a higher concentration to assess for the hook effect (e.g., 1 µM).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a structurally related but inactive molecule).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells in a urea-based buffer and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol provides a method to assess the formation of the CYP1B1-PROTAC-VHL ternary complex.
-
Reagent Preparation:
-
Prepare a solution containing recombinant CYP1B1 protein and the VHL E3 ligase complex in an appropriate assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., fluorescently-labeled anti-tag antibody) fluorophores that will bind to tagged versions of CYP1B1 and VHL.
-
-
Assay Procedure:
-
Add the protein mixture to a microplate.
-
Add the serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome It All - CYP1B1 [genomeitall.com]
- 6. CYP1B1 - Wikipedia [en.wikipedia.org]
- 7. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: PROTAC CYP1B1 Degrader-2
Welcome to the technical support center for PROTAC CYP1B1 degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential mechanisms of resistance to this degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as PV2, is a heterobifunctional proteolysis-targeting chimera. It is designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1), a protein highly expressed in some tumors and associated with drug resistance.[1] This degrader works by hijacking the cell's natural protein disposal system. It simultaneously binds to CYP1B1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[3][4]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific studies on acquired resistance to this compound are not yet available, based on known mechanisms of resistance to other VHL-based PROTACs, several possibilities can be anticipated:
-
Alterations in the E3 Ligase Complex: Genomic alterations in the components of the VHL E3 ligase complex are a primary cause of resistance to VHL-based PROTACs.[5][6] This can include:
-
Mutations or loss of function of VHL, the substrate recognition component.
-
Mutations or downregulation of other essential components of the complex, such as Cullin 2 (CUL2).[5]
-
-
Target Protein Modifications:
-
Mutations in CYP1B1: A mutation in the CYP1B1 gene could alter the protein structure where the degrader binds, preventing the formation of the ternary complex (CYP1B1-degrader-VHL).[7]
-
Increased CYP1B1 Expression: The cancer cells might upregulate the expression of CYP1B1 to a level that overwhelms the degradation capacity of the PROTAC at a given concentration.[8]
-
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Activation of Compensatory Pathways: Cells may adapt by upregulating signaling pathways that bypass their dependency on CYP1B1, rendering its degradation ineffective for halting cell growth or survival.
Q3: Is resistance to VHL-based PROTACs as common as resistance to CRBN-based PROTACs?
A3: Studies on BET-PROTACs have suggested that the frequency of acquired resistance may be lower for VHL-based degraders compared to those recruiting Cereblon (CRBN).[5] This is potentially because VHL is an essential gene in many cell lines, meaning that mutations that inactivate it can be detrimental to cell survival, thus being less frequently selected for.[5]
Q4: If my cells become resistant to this compound, would a CRBN-based CYP1B1 degrader still be effective?
A4: Potentially, yes. Resistance mechanisms are often specific to the E3 ligase being recruited. If resistance is due to alterations in the VHL complex, switching to a PROTAC that recruits a different E3 ligase like CRBN could be an effective strategy, provided a suitable CRBN-based CYP1B1 degrader is available.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and offers potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| 1. Reduced or no degradation of CYP1B1 in a previously sensitive cell line. | Cell line has developed resistance. | 1. Confirm Resistance: Re-run the degradation assay with a fresh aliquot of the PROTAC and compare the DC50/IC50 values to the parental cell line. A significant shift indicates resistance. 2. Investigate Mechanism: Proceed with the experimental protocols below to investigate the potential resistance mechanisms (e.g., sequencing of VHL and CYP1B1, qPCR for E3 ligase components and efflux pumps). |
| PROTAC Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Use a Fresh Aliquot: Test a new, properly stored aliquot of the degrader. 2. Confirm with Control: Test the degrader on a fresh batch of the parental, sensitive cell line to ensure it is still active. | |
| 2. How do I determine the specific mechanism of resistance in my cell line? | Genomic alterations in the VHL-E3 ligase pathway, target protein, or upregulation of efflux pumps. | 1. Sequence Key Genes: Perform Sanger sequencing of the coding regions of VHL, CUL2, and CYP1B1 in both the parental and resistant cell lines to identify any acquired mutations. 2. Assess mRNA and Protein Levels: Use qPCR and Western blotting to check for changes in the expression of VHL, CUL2, and CYP1B1. 3. Check for Drug Efflux: Use qPCR to measure the mRNA levels of ABCB1 (MDR1). You can also perform a functional assay by co-treating with an MDR1 inhibitor (e.g., verapamil (B1683045) or lapatinib) to see if sensitivity to the degrader is restored. |
| 3. Can I overcome the observed resistance? | Depends on the mechanism. | 1. Switch E3 Ligase: If resistance is due to VHL pathway alterations, consider using a PROTAC that recruits a different E3 ligase (e.g., CRBN). 2. Combination Therapy: If resistance is due to efflux pump upregulation, co-administration with an efflux pump inhibitor may restore efficacy. If a bypass pathway is activated, combining the degrader with an inhibitor of that pathway could be effective. |
Data Presentation
Table 1: Example of Quantitative Data for Resistant vs. Parental Cell Lines
| Parameter | Parental A549/Taxol Cells | Resistant A549/Taxol-Res Cells | Interpretation |
| This compound DC50 | 1.0 nM | 150 nM | Significant increase in DC50 indicates acquired resistance. |
| This compound IC50 (Viability) | 15 nM | >1000 nM | Loss of antiproliferative effect in resistant cells. |
| VHL mRNA Expression (Fold Change) | 1.0 | 0.2 | Downregulation of VHL suggests a potential resistance mechanism. |
| CUL2 mRNA Expression (Fold Change) | 1.0 | 0.3 | Downregulation of CUL2 suggests a potential resistance mechanism. |
| CYP1B1 mRNA Expression (Fold Change) | 1.0 | 8.5 | Upregulation of the target protein may overwhelm the degrader. |
| ABCB1 (MDR1) mRNA Expression (Fold Change) | 1.0 | 25.0 | Significant upregulation of an efflux pump is a likely cause of resistance. |
Experimental Protocols
Western Blotting for CYP1B1 Degradation
Objective: To quantify the level of CYP1B1 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed parental and resistant cells in 6-well plates. Allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize CYP1B1 protein levels to a loading control such as GAPDH or β-actin.
Cell Viability Assay
Objective: To determine the effect of CYP1B1 degradation on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®). Add the reagent according to the manufacturer's instructions.
-
Measurement: After a short incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Quantitative PCR (qPCR)
Objective: To measure the mRNA expression levels of genes potentially involved in resistance.
Methodology:
-
Cell Treatment and RNA Extraction: Treat parental and resistant cells with this compound or DMSO for a specified time. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for your genes of interest (CYP1B1, VHL, CUL2, ABCB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the resistant cells compared to the parental cells.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Potential mechanisms of acquired resistance to PROTACs.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. revvity.com [revvity.com]
- 2. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
CYP1B1 PROTACs Selectivity Enhancement: Technical Support Center
Welcome to the technical support center for improving the selectivity of your Cytochrome P450 1B1 (CYP1B1) PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selectivity for CYP1B1 PROTACs?
The primary challenge in developing selective CYP1B1 PROTACs lies in the high degree of structural homology between CYP1B1 and other members of the CYP1 family, particularly CYP1A1 and CYP1A2.[1][2] This similarity in the active sites can lead to off-target degradation of these related enzymes, resulting in potential toxicity and reduced therapeutic efficacy. Additionally, general challenges in PROTAC development, such as optimizing linker length and composition, ensuring cell permeability, and avoiding the "hook effect," are also critical factors.[3][4][5][6]
Q2: How does the linker composition affect the selectivity of my CYP1B1 PROTAC?
The linker is a crucial determinant of PROTAC selectivity.[7][8][9][10] Its length, rigidity, and chemical properties influence the geometry of the ternary complex formed between CYP1B1, the PROTAC, and the E3 ligase.[7][8] An optimal linker will orient the E3 ligase in a productive manner for ubiquitination of CYP1B1 while simultaneously creating steric hindrance or an unfavorable conformation for the formation of a stable ternary complex with off-target proteins like CYP1A1.[7][8]
Q3: My CYP1B1 PROTAC is causing degradation of CYP1A1. What are the first troubleshooting steps?
Off-target degradation of CYP1A1 is a common issue. Here are the initial steps to troubleshoot this problem:
-
Optimize the Warhead: While the warhead provides the initial binding affinity, subtle modifications can enhance selectivity. Consider using a CYP1B1-selective inhibitor as your warhead if not already doing so.[2][11][12]
-
Systematically Vary Linker Length and Composition: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains, incorporation of rigid moieties).[7][8][9][13] This allows for empirical determination of the optimal linker that favors the CYP1B1 ternary complex.
-
Change the E3 Ligase Ligand: Different E3 ligases have distinct expression patterns and substrate specificities.[4][14] Switching the recruited E3 ligase (e.g., from Cereblon to VHL) can alter the geometry of the ternary complex and potentially improve selectivity.[3]
Q4: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[3][6][15] This occurs when the PROTAC forms binary complexes with either the target protein (CYP1B1) or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To address this, it is essential to perform a wide dose-response curve to identify the optimal concentration range for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[3] Subsequent experiments should be conducted within the optimal concentration range.
Troubleshooting Guides
Problem 1: Low Degradation Potency of CYP1B1
If your PROTAC shows weak degradation of CYP1B1, consider the following troubleshooting workflow:
Caption: Workflow for troubleshooting low CYP1B1 degradation potency.
-
Assess Cell Permeability: PROTACs are often large molecules with poor cell permeability.[4][5][16] Use a cell-based target engagement assay like CETSA to confirm intracellular target binding.[17]
-
Confirm Target and E3 Ligase Engagement: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both CYP1B1 and the E3 ligase.[7]
-
Evaluate Ternary Complex Formation: The stability of the ternary complex is critical for degradation.[4][16][18] Use techniques like SPR to measure the cooperativity of ternary complex formation.
-
Optimize Linker and E3 Ligase: If ternary complex formation is weak, systematically modify the linker and consider switching the recruited E3 ligase.[3][7][8]
Problem 2: Off-Target Degradation of CYP1A1/CYP1A2
This workflow will guide you in improving the selectivity of your CYP1B1 PROTAC:
Caption: Strategy for enhancing selectivity against off-target CYP1 family members.
-
Modify Linker: As the primary driver of ternary complex geometry, linker modification is the first step.[7][8][9][10]
-
Change Linker Attachment Point: Altering the point of attachment on the warhead or E3 ligase ligand can significantly impact the resulting ternary complex conformation.[8]
-
Switch E3 Ligase: Different E3 ligases can lead to different protein-protein interactions within the ternary complex, which can be exploited to enhance selectivity.[3][14]
-
Re-evaluate Warhead Selectivity: While PROTACs can enhance selectivity, starting with a more selective warhead provides a significant advantage.[19][20]
-
Proteomics: Perform unbiased mass spectrometry-based proteomics to assess the global selectivity of your PROTAC and identify any other off-target effects.[21][22]
Data Presentation
Table 1: Example Data for a CYP1B1 PROTAC Selectivity Screen
| PROTAC Candidate | Linker Type | Linker Length (atoms) | CYP1B1 DC50 (nM) | CYP1A1 DC50 (nM) | Selectivity (CYP1A1/CYP1B1) |
| PROTAC-01 | PEG | 8 | 50 | 150 | 3 |
| PROTAC-02 | Alkyl | 8 | 75 | 300 | 4 |
| PROTAC-03 | PEG | 12 | 25 | 500 | 20 |
| PROTAC-04 | Alkyl | 12 | 40 | >1000 | >25 |
DC50: Concentration at which 50% of the protein is degraded.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of CYP1B1 and other CYP1 family members.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line overexpressing CYP1B1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CYP1B1, CYP1A1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against PROTAC concentration to determine the DC50 value.[3]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to CYP1B1 within the cell.[17]
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at the desired concentration for a short duration (e.g., 1 hour). Include a vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble fraction from the precipitated proteins.
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting for CYP1B1. The binding of the PROTAC should stabilize CYP1B1, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
-
Signaling Pathway and Mechanism Diagrams
Caption: General mechanism of action for a CYP1B1 PROTAC.
This technical support guide provides a starting point for troubleshooting and optimizing your CYP1B1 PROTAC experiments. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.
References
- 1. Characterization of differences in substrate specificity among CYP1A1, CYP1A2 and CYP1B1: an integrated approach employing molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Selectivity of polycyclic inhibitors for human cytochrome P450s 1A1, 1A2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple machine learning, molecular docking, and ADMET screening approach for identification of selective inhibitors of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 16. nanotempertech.com [nanotempertech.com]
- 17. pelagobio.com [pelagobio.com]
- 18. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PROTAC CYP1B1 Degrader-2 and PROTAC CYP1B1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two PROTACs targeting Cytochrome P450 1B1 (CYP1B1): PROTAC CYP1B1 degrader-2 and PROTAC CYP1B1 degrader-1. This document aims to offer an objective analysis based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to CYP1B1 and PROTAC Technology
Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones. Its overexpression in several tumor types, coupled with low expression in normal tissues, makes it an attractive target for cancer therapy.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by inducing the degradation of a target protein through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
Performance Data Summary
The following table summarizes the available quantitative data for this compound and PROTAC CYP1B1 degrader-1. It is important to note that a direct comparison is challenging due to the different experimental contexts and the limited availability of parallel data.
| Parameter | This compound (PV2) | PROTAC CYP1B1 degrader-1 (Compound 6C) |
| Target Protein | Cytochrome P450 1B1 (CYP1B1) | Cytochrome P450 1B1 (CYP1B1) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN)[1] |
| Degradation Potency (DC50) | 1.0 nM (in A549/Taxol cells) | Data not available |
| Maximum Degradation (Dmax) | >90% at 10 nM (in A549/Taxol cells) | Data not available |
| Inhibitory Potency (IC50) | Data not available | 95.1 nM (CYP1B1) |
| Selectivity | Data not available | >100-fold selective for CYP1B1 over CYP1A2 (IC50 = 9838.6 nM) |
| Cellular Activity | Inhibits growth, migration, and invasion of A549/Taxol cells. | Overcomes docetaxel-induced drug resistance in DU145 prostate cancer cells (IC50 = 7.01 nM).[1] |
Note: The provided data is sourced from different studies and may not be directly comparable due to variations in experimental conditions. The absence of DC50 and Dmax values for PROTAC CYP1B1 degrader-1 is a significant limitation for a direct comparison of degradation efficiency.
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting and reproducing scientific findings. Below are the available details for the key experiments cited.
Western Blotting for CYP1B1 Degradation (General Protocol)
Western blotting is a key technique to quantify the degradation of a target protein. While the specific protocols used for generating the data on these PROTACs are not fully available, a general methodology is as follows:
-
Cell Culture and Treatment: Cells (e.g., A549/Taxol for degrader-2, DU145 for degrader-1) are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with varying concentrations of the PROTAC degrader or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CYP1B1. A loading control antibody (e.g., β-actin or GAPDH) is also used to normalize for protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The level of CYP1B1 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (General Protocol)
Cell viability assays are used to assess the effect of the PROTACs on cell proliferation and survival. A common method is the MTT assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanisms and Pathways
To better understand the context in which these PROTACs operate, the following diagrams illustrate the general mechanism of PROTAC action and the signaling pathways involving CYP1B1.
References
A Comparative Guide: PV2 Degrader vs. α-Naphthoflavone in Aryl Hydrocarbon Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct modalities for targeting the Aryl Hydrocarbon Receptor (AhR) signaling pathway: a representative AhR-targeting PROTAC (Proteolysis Targeting Chimera), herein referred to as "PV2 Degrader" (using Apigenin-Protac as a specific example), and the well-characterized small molecule inhibitor, α-naphthoflavone. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
| Feature | PV2 Degrader (e.g., Apigenin-Protac) | α-Naphthoflavone |
| Mechanism of Action | Induces targeted degradation of the AhR protein. | Competitive antagonist of the AhR, also inhibits CYP enzymes. |
| Primary Effect | Elimination of the AhR protein. | Blocks ligand binding to AhR and enzymatic activity of CYPs. |
| Mode of Action | Catalytic, event-driven. | Stoichiometric, occupancy-driven. |
| Potential Advantages | Long-lasting effect, potential for improved selectivity, can overcome resistance mediated by protein overexpression. | Well-characterized, readily available, reversible inhibition. |
| Potential Limitations | Complex pharmacology (ternary complex formation), potential for off-target degradation, larger molecular size may affect cell permeability. | Can exhibit partial agonist activity at higher concentrations, potential for off-target effects through CYP inhibition. |
Mechanisms of Action
PV2 Degrader (Apigenin-Protac)
Targeted protein degraders, such as the conceptual "PV2 Degrader" exemplified by Apigenin-Protac, function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, AhR) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AhR, marking it for degradation by the proteasome.
α-Naphthoflavone
α-Naphthoflavone is a flavonoid that acts as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the ligand-binding pocket of AhR, thereby preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and subsequent translocation of the AhR to the nucleus.[1] This blockade inhibits the transcription of AhR target genes, such as CYP1A1. Additionally, α-naphthoflavone is a known inhibitor of several cytochrome P450 enzymes. At higher concentrations, it can also exhibit partial agonist activity.[2]
Quantitative Data Comparison
Direct comparative studies between a specific AhR degrader and α-naphthoflavone are limited in publicly available literature. The following tables summarize available data for each compound from separate studies.
PV2 Degrader (Apigenin-Protac)
| Parameter | Cell Line | Value | Method | Reference |
| AhR Degradation | NHK, HepG2 | Time- and dose-dependent | Western Blot | [3] |
| Concentration for Degradation | NHK, HepG2 | 10 µM | Western Blot | [3][4] |
| Treatment Time for Degradation | NHK, HepG2 | 12-24 hours | Western Blot | [3][4] |
| Cell Viability (of parent molecule Apigenin) | HepG2 | IC50 ≈ 8.02 µg/mL (~30 µM) | MTT Assay | [5] |
| Cell Viability (of parent molecule Apigenin) | HepG2 | IC50 = 34.58 µM (48h) | MTT Assay | [6] |
α-Naphthoflavone
| Parameter | Assay/Cell Line | Value | Method | Reference |
| Aromatase Inhibition | - | IC50 = 0.5 µM | Enzymatic Assay | [7] |
| AhR Antagonism | HepG2 | ~50% inhibition of B[a]P-induced reporter activity at 1 µM | Luciferase Reporter Assay | [8] |
| CYP1A1 Inhibition (EROD activity) | - | Ki = 9.1 ± 0.8 nM | Enzymatic Assay | [9] |
| Partial Agonist Activity | Rat Hepatoma (H-4-II E) | Induction of CYP1A1 mRNA at 10 µM | Northern Blot/Reporter Assay | [2] |
| Cell Viability | HepG2 | Significant cytotoxicity not observed at concentrations effective for AhR antagonism. | - | [10] |
Experimental Protocols
Western Blot for AhR Degradation
This protocol is used to quantify the amount of AhR protein in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PV2 degrader or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AhR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the AhR signal to the loading control.
AhR Luciferase Reporter Assay
This assay measures the transcriptional activity of AhR.
-
Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 96-well plate. If not using a stable cell line, transfect the cells with a luciferase reporter plasmid containing dioxin response elements (DREs) upstream of the luciferase gene.
-
Treatment: Treat the cells with an AhR agonist (e.g., TCDD) in the presence or absence of various concentrations of α-naphthoflavone or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for the antagonist by plotting the percent inhibition of agonist-induced luciferase activity against the antagonist concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (PV2 degrader or α-naphthoflavone) or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for comparing an AhR degrader with an AhR antagonist.
Conclusion
The choice between using a targeted protein degrader like an AhR PROTAC and a small molecule inhibitor such as α-naphthoflavone depends on the specific research question.
-
α-Naphthoflavone is a suitable tool for studying the immediate consequences of blocking AhR ligand binding and inhibiting CYP enzyme activity. Its effects are generally reversible upon washout.
-
PV2 Degrader (AhR PROTAC) offers a method to study the effects of long-term absence of the AhR protein. Its catalytic nature may provide a more sustained and potent downstream effect compared to a stoichiometric inhibitor.
For researchers aiming to understand the functional role of the AhR protein itself, a degrader provides a powerful chemical knockout tool. In contrast, for studies focused on the competitive interplay of ligands at the AhR binding site or the acute effects of inhibiting AhR signaling, an antagonist like α-naphthoflavone may be more appropriate. Careful consideration of the distinct mechanisms and potential off-target effects of each compound is crucial for the design and interpretation of experiments.
References
- 1. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Effect of PCB153 on BaP-induced genotoxicity in HepG2 cells via modulation of metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CYP1B1 Modulation: PROTAC Degrader vs. Flavonoids
For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance, is of paramount importance. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the targeted protein degradation approach using PROTAC CYP1B1 degrader-2 and the conventional inhibition strategy employing flavonoids.
This comparison delves into their mechanisms of action, presents available experimental data on their efficacy, and outlines the methodologies used to generate these findings.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and flavonoids lies in their mode of action against the CYP1B1 protein.
This compound: This novel therapeutic modality operates through a "hijack-and-destroy" mechanism. PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules. One end binds to the target protein (CYP1B1), and the other end recruits an E3 ubiquitin ligase, a cellular machinery responsible for tagging proteins for degradation. Specifically, this compound is a von Hippel-Landau (VHL) E3 ligase-based degrader[1][2]. By bringing CYP1B1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for destruction by the proteasome. This results in the complete removal of the CYP1B1 protein from the cell.
Flavonoids: These naturally occurring polyphenolic compounds act as inhibitors of CYP1B1. Their mechanism primarily involves binding to the active site of the enzyme, thereby preventing it from metabolizing its substrates. The nature of this inhibition can vary among different flavonoids, with some acting as competitive inhibitors and others exhibiting mixed-type inhibition[3]. This inhibitory action reduces the enzymatic activity of CYP1B1 but does not eliminate the protein itself.
Efficacy at a Glance: Quantitative Comparison
The efficacy of these two classes of molecules is typically assessed by their ability to either degrade or inhibit CYP1B1. The available data highlights a significant potency advantage for the PROTAC degrader.
| Compound Class | Compound | Efficacy Metric | Value | Cell Line/System | Reference |
| PROTAC Degrader | This compound (PV2) | DC50 | 1.0 nM | A549/Taxol | [1][2] |
| Flavonoids | Myricetin | IC50 | 3.0 µM | 22Rv1 | [3] |
| Apigenin | IC50 | 3.1 µM | 22Rv1 | [3] | |
| Kaempferol | IC50 | 3.8 µM | 22Rv1 | [3] | |
| Quercetin | IC50 | 4.1 µM | 22Rv1 | [3] | |
| Amentoflavone | Ki | 0.99 µM | Recombinant Human CYP1B1 | ||
| Chrysoeriol | - | Strong & Selective Inhibition | Recombinant Human CYP1B1 | [4] | |
| Isorhamnetin | - | Strong & Selective Inhibition | Recombinant Human CYP1B1 | [4] |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 and Ki values represent the concentration for 50% inhibition and the inhibition constant, respectively. A lower value indicates higher potency.
Visualizing the Molecular Strategies
To better understand the distinct approaches of PROTACs and flavonoids, the following diagrams illustrate their mechanisms of action and the downstream consequences of CYP1B1 modulation.
Caption: Mechanisms of Action: PROTAC Degradation vs. Flavonoid Inhibition.
Caption: Downstream Signaling of CYP1B1 in Cancer.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to evaluate the efficacy of this compound and flavonoids.
PROTAC-Mediated Degradation Assessment: Western Blotting
This protocol is a generalized procedure for determining the degradation of CYP1B1 protein levels in cells treated with this compound.
Objective: To quantify the amount of CYP1B1 protein in cell lysates after treatment with the PROTAC degrader.
Materials:
-
A549/Taxol cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP1B1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate A549/Taxol cells and allow them to adhere. Treat the cells with varying concentrations of this compound for specific time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP1B1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for CYP1B1 and the loading control.
-
Normalize the CYP1B1 band intensity to the loading control to determine the relative protein level.
-
The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the CYP1B1 protein level compared to the vehicle-treated control.
-
Caption: Experimental Workflow for Western Blotting.
Flavonoid-Mediated Inhibition Assessment: Ethoxyresorufin-O-Deethylase (EROD) Assay
This protocol provides a general framework for measuring the inhibitory effect of flavonoids on CYP1B1 activity.
Objective: To determine the IC50 of flavonoids for CYP1B1 by measuring the inhibition of the conversion of ethoxyresorufin to resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin (standard)
-
Flavonoids of interest
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of flavonoids, EROD, and resorufin in a suitable solvent (e.g., DMSO). Prepare the reaction buffer and NADPH regenerating system.
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant CYP1B1 enzyme, and varying concentrations of the flavonoid inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the EROD substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time, protected from light.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent like acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined as the concentration of the flavonoid that causes 50% inhibition of CYP1B1 activity.
-
Caption: Experimental Workflow for EROD Assay.
Conclusion: A New Era in CYP1B1 Targeting
The comparison between this compound and flavonoids reveals a significant shift in strategies for modulating this important cancer target. While flavonoids have been valuable tools for studying CYP1B1 inhibition, the potency of PROTAC degraders, as evidenced by the nanomolar DC50 value of this compound, represents a substantial leap forward.
The ability of PROTACs to completely eliminate the target protein offers potential advantages over simple inhibition, including the potential to overcome resistance mechanisms mediated by protein overexpression and to disrupt non-catalytic functions of the target protein. However, the development of PROTACs is more complex and requires careful optimization of the linker and ligands for both the target and the E3 ligase.
For researchers in drug development, the choice between these two approaches will depend on the specific therapeutic goals. Flavonoids may continue to serve as valuable lead compounds for the design of more potent and selective inhibitors. In contrast, the targeted degradation strategy offered by PROTACs presents a powerful and potentially more effective approach for the next generation of therapies targeting CYP1B1-driven cancers. Further head-to-head studies in relevant preclinical models are warranted to fully elucidate the therapeutic potential of PROTAC CYP1B1 degraders compared to traditional inhibitors.
References
A Head-to-Head Battle for CYP1B1 Modulation: PROTAC Degrader vs. Trans-Stilbene Inhibitors
In the landscape of targeted cancer therapy, Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target due to its overexpression in a variety of tumors and its role in activating procarcinogens and contributing to drug resistance. Two distinct strategies to neutralize the oncogenic functions of CYP1B1 have gained prominence: direct enzymatic inhibition by small molecules like trans-stilbene (B89595) derivatives, and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
This guide provides a detailed comparison of a novel PROTAC, PROTAC CYP1B1 degrader-2 (PV2) , and potent trans-stilbene inhibitors , offering researchers a comprehensive overview of their respective mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Elimination
The fundamental difference between these two classes of molecules lies in their mechanism of action.
Trans-stilbene inhibitors are small molecules that bind to the active site of the CYP1B1 enzyme, preventing it from metabolizing its substrates. This is an occupancy-driven mechanism, where the inhibitor must be present at a sufficient concentration to continuously block the enzyme's function.
This compound , on the other hand, is a heterobifunctional molecule. One end binds to CYP1B1, and the other end recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the proteasome. This catalytic mechanism means a single PROTAC molecule can trigger the destruction of multiple CYP1B1 proteins, leading to a sustained loss of the target protein.
Performance Data: A Quantitative Comparison
The efficacy of PROTACs is typically measured by their ability to induce protein degradation (DC50 and Dmax), while inhibitors are evaluated based on their ability to block enzyme activity (IC50).
| Compound Class | Representative Compound | Potency (nM) | Cell Line | Notes |
| PROTAC Degrader | This compound (PV2) | DC50: 1.0 | A549/Taxol | Induces >90% CYP1B1 degradation at 10 nM.[1] |
| Trans-Stilbene Inhibitor | 2,4,2′,6′-Tetramethoxystilbene (TMS) | IC50: 1.77 | Recombinant Human CYP1B1 | Highly potent and selective inhibitor.[1] |
| Trans-Stilbene Inhibitor | 3,4,2′-Trimethoxy-trans-stilbene | IC50: 4.0 | Recombinant Human CYP1B1 | Exhibits high selectivity for CYP1B1.[2] |
This compound (PV2) demonstrates exceptional potency in a cellular context, achieving a DC50 of 1.0 nM in the taxol-resistant A549 lung cancer cell line.[3][4][5] At a concentration of 10 nM, it leads to the degradation of over 90% of the cellular CYP1B1 protein.[1] This highlights the efficiency of the catalytic degradation mechanism.
Among the trans-stilbene inhibitors , several derivatives exhibit potent enzymatic inhibition. For instance, 2,4,2′,6′-tetramethoxystilbene shows a remarkable IC50 of 1.77 nM against recombinant human CYP1B1.[1] Another potent derivative, 3,4,2′-trimethoxy-trans-stilbene, has an IC50 of 4.0 nM.[2] These values indicate strong binding and inhibition of the enzyme's catalytic function.
Selectivity Profile
Selectivity is a critical parameter to minimize off-target effects.
| Compound | Target | IC50/DC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| This compound (PV2) | CYP1B1 | DC50: 1.0 | Data not available | Data not available |
| 2,4,2′,6′-Tetramethoxystilbene (TMS) | CYP1B1 | IC50: 1.77 | 175-fold | 85-fold |
| CYP1A1 | IC50: 350 | - | - | |
| CYP1A2 | IC50: 170 | - | - | |
| 3,4,2′-Trimethoxy-trans-stilbene | CYP1B1 | IC50: 4.0 | 90-fold | 830-fold |
| CYP1A1 | IC50: 360 | - | - | |
| CYP1A2 | IC50: 3320 | - | - |
The trans-stilbene inhibitors have been well-characterized for their selectivity against other CYP1 family members. Both 2,4,2′,6′-tetramethoxystilbene and 3,4,2′-trimethoxy-trans-stilbene demonstrate high selectivity for CYP1B1 over CYP1A1 and CYP1A2, which is advantageous for avoiding the modulation of other important metabolic pathways.[2][6] While specific selectivity data for this compound against other CYP isoforms is not yet published, the design of PROTACs inherently offers an additional layer of selectivity through the specific protein-protein interactions required for the formation of a stable ternary complex.
Experimental Protocols
CYP1B1 Degradation Assay (Western Blotting)
This protocol is used to determine the extent of CYP1B1 protein degradation induced by the PROTAC.
-
Cell Culture and Treatment: Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against CYP1B1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of CYP1B1 degradation relative to the vehicle-treated control.
CYP1B1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the catalytic activity of CYP1B1.
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer), a solution of recombinant human CYP1B1, a fluorogenic substrate (e.g., 7-ethoxyresorufin), and a NADPH regenerating system.
-
Inhibitor Preparation: Prepare serial dilutions of the trans-stilbene inhibitor in DMSO and then further dilute in the reaction buffer.
-
Assay Procedure: In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the inhibitor dilutions. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the product (resorufin).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cells.
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of either the PROTAC or the inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for cell growth inhibition.
CYP1B1 Signaling Pathways in Cancer
CYP1B1 is implicated in several signaling pathways that promote cancer progression, including cell proliferation, metastasis, and drug resistance. Understanding these pathways provides context for the therapeutic rationale of targeting CYP1B1.
As depicted, CYP1B1 metabolizes procarcinogens and estrogens into carcinogenic metabolites that can form DNA adducts, leading to genetic instability.[3] Furthermore, CYP1B1 has been shown to enhance cancer cell proliferation and metastasis by upregulating the transcription factor Sp1, which in turn activates the uPA/uPAR pathway and induces epithelial-mesenchymal transition (EMT).[9][10] Additionally, CYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical driver of cell proliferation.[9][11][12]
Conclusion
Both this compound and trans-stilbene inhibitors present compelling strategies for targeting CYP1B1 in cancer therapy. Trans-stilbene inhibitors have demonstrated high potency and selectivity in enzymatic assays, effectively shutting down the catalytic activity of CYP1B1. The PROTAC approach, exemplified by PV2, offers the advantage of eliminating the entire protein, a potentially more durable and profound intervention, with exceptional potency in a cellular context.
The choice between these modalities may depend on the specific therapeutic context. For instance, in tumors where the scaffolding function of CYP1B1, independent of its enzymatic activity, plays a role, a PROTAC degrader would be the superior choice. Conversely, the well-established selectivity and oral bioavailability of some small molecule inhibitors might be advantageous in other settings. This guide provides the foundational data and methodologies for researchers to make informed decisions and to further explore the therapeutic potential of targeting CYP1B1.
References
- 1. trans-Stilbenoids: potent and selective inhibitors for human cytochrome P450 1B1 | Scilit [scilit.com]
- 2. 3,4,2′-Trimethoxy-trans-stilbene – a potent CYP1B1 inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating CYP1B1 Degradation: A Comparative Guide to Mass Spectrometry and Traditional Methods
For researchers, scientists, and drug development professionals, accurately quantifying the degradation of Cytochrome P450 1B1 (CYP1B1) is crucial for understanding its role in cancer and developing targeted therapies. This guide provides an objective comparison of mass spectrometry-based approaches and traditional methods for validating CYP1B1 degradation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerful tool for the precise and quantitative analysis of protein degradation, offering significant advantages over conventional techniques. This guide will delve into the specifics of using targeted mass spectrometry for CYP1B1 analysis and compare it with established methods like immunoblotting and pulse-chase assays.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating CYP1B1 degradation using different methodologies.
| Method | CYP1B1 Variant | Half-life (t½) | Key Findings | Reference |
| Pulse-Chase Analysis | CYP1B1.1 (Asn453) | 4.8 hours | The Asn453Ser polymorphism significantly decreases protein stability. | [1] |
| CYP1B1.4 (Ser453) | 1.6 hours | [1] | ||
| Cycloheximide Chase & Immunoblotting | CYP1B1.1 | ~17 hours | Confirmed faster degradation of the CYP1B1.4 variant. | [2] |
| CYP1B1.4 | ~5 hours | [2] | ||
| Selected Reaction Monitoring (SRM)-MS | Endogenous CYP1B1 | Not Applicable | Demonstrated detectable expression of CYP1B1 in lung-derived mesenchymal stem cells, which increased after stimulation with Benzo[a]pyrene. | [3] |
Experimental Methodologies
Mass Spectrometry-Based Validation: Selected Reaction Monitoring (SRM)
Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique that allows for the sensitive and specific quantification of target peptides from complex protein mixtures. This method is highly suitable for validating the degradation of a specific protein like CYP1B1.
Experimental Protocol:
-
Cell Lysis and Protein Extraction:
-
Cells expressing CYP1B1 are harvested and lysed in a suitable buffer containing protease inhibitors.
-
The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
A defined amount of total protein (e.g., 50 µg) is denatured, reduced, and alkylated.
-
The protein mixture is then digested overnight with a sequence-specific protease, typically trypsin.
-
-
Peptide Cleanup:
-
The resulting peptide mixture is desalted and purified using a solid-phase extraction method (e.g., C18 spin columns).
-
-
LC-SRM-MS Analysis:
-
The purified peptides are separated by liquid chromatography (LC) and analyzed by a triple quadrupole mass spectrometer operating in SRM mode.
-
Specific precursor-to-fragment ion transitions for unique CYP1B1 peptides are monitored over time.
-
-
Data Analysis:
-
The peak areas of the SRM transitions are integrated to determine the relative or absolute abundance of the target peptides.
-
Changes in CYP1B1 protein levels are calculated by comparing the signal from treated versus untreated samples.
-
Workflow for SRM-based Validation of CYP1B1 Degradation
Caption: Workflow for CYP1B1 degradation analysis using SRM-MS.
Alternative Validation Method: Pulse-Chase Analysis
Pulse-chase analysis is a classic technique to determine the stability and half-life of a protein. It involves metabolically labeling proteins with radioactive amino acids for a short period (the "pulse") and then tracking their degradation over time in the presence of non-radioactive amino acids (the "chase").
Experimental Protocol:
-
Cell Culture and Transfection:
-
Cells (e.g., COS-1) are cultured and transiently transfected with plasmids encoding the CYP1B1 variant of interest.
-
-
Metabolic Labeling (Pulse):
-
48 hours post-transfection, cells are incubated in methionine and cysteine-free medium for 1 hour.
-
The medium is then replaced with the same medium supplemented with [³⁵S]methionine and [³⁵S]cysteine for a "pulse" period (e.g., 3 hours).
-
-
Chase:
-
The radioactive medium is removed, and cells are washed and incubated in a standard growth medium containing an excess of non-radioactive methionine and cysteine.
-
Cells are harvested at various time points during the "chase" (e.g., 0, 1, 2, 4, 6 hours).
-
-
Immunoprecipitation:
-
Cell lysates are prepared, and CYP1B1 is immunoprecipitated using a specific antibody.
-
-
SDS-PAGE and Autoradiography:
-
The immunoprecipitated proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled CYP1B1.
-
-
Densitometry and Half-life Calculation:
-
The intensity of the bands is quantified by densitometry.
-
The protein half-life is calculated from the rate of disappearance of the radioactive signal.[1]
-
Signaling Pathway for CYP1B1 Degradation
CYP1B1 degradation is primarily mediated by the ubiquitin-proteasome system.[1] The protein is targeted for degradation through polyubiquitination, a process where multiple ubiquitin molecules are attached to the substrate protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Certain polymorphisms, such as Asn453Ser, can accelerate this process, leading to a shorter protein half-life.[1][2] More recently, it has been shown that CYP1B1 can, in turn, promote the ubiquitination and degradation of other proteins, such as ACSL4, highlighting its role in complex cellular signaling networks.[4]
CYP1B1 Ubiquitin-Proteasome Degradation Pathway
Caption: The ubiquitin-proteasome pathway for CYP1B1 degradation.
Comparison of Methods
| Feature | Mass Spectrometry (SRM) | Immunoblotting / Pulse-Chase |
| Quantification | Highly accurate and reproducible absolute or relative quantification. | Semi-quantitative (immunoblotting) to quantitative (pulse-chase), but with higher variability. |
| Specificity | Very high, based on unique peptide sequences and fragment ions. | Dependent on antibody specificity, potential for cross-reactivity. |
| Sensitivity | High, capable of detecting low-abundance proteins. | Generally lower sensitivity compared to targeted MS. |
| Multiplexing | Can simultaneously measure multiple proteins in a single run. | Limited multiplexing capabilities. |
| Throughput | Amenable to high-throughput analysis. | Lower throughput, especially pulse-chase which is labor-intensive. |
| Requirements | Requires access to a mass spectrometer and specialized expertise. | Standard laboratory equipment; pulse-chase requires handling of radioactive materials. |
| Direct Measurement | Directly measures the protein of interest. | Indirectly measures protein levels via antibody binding or radioactive signal. |
Conclusion
Mass spectrometry, particularly targeted approaches like SRM, offers a highly specific, sensitive, and quantitative method for validating CYP1B1 degradation. It overcomes many of the limitations of traditional methods, such as antibody-dependent variability and the cumbersome nature of radioactivity-based assays. While immunoblotting and pulse-chase analysis remain valuable tools, especially for determining protein half-life, mass spectrometry provides a more robust and high-throughput platform for researchers in drug discovery and development focused on targeting CYP1B1. The choice of method will ultimately depend on the specific research question, available resources, and the level of quantitative accuracy required.
References
- 1. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salvestrol-cancer.com [salvestrol-cancer.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP1B1 inhibits ferroptosis and induces anti-PD-1 resistance by degrading ACSL4 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Proteomics Analysis: PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel therapeutics is paramount. This guide provides a comparative overview of the off-target profiles of PROTAC CYP1B1 degrader-2, a VHL-based degrader, and a known selective small molecule inhibitor of Cytochrome P450 1B1 (CYP1B1), 2,4,3',5'-tetramethoxystilbene (TMS). Due to the current lack of publicly available off-target proteomics data for this compound, this guide utilizes a hypothetical dataset to illustrate a best-practice comparison. The experimental protocols provided are established methodologies for quantitative proteomics analysis.
Quantitative Data Summary
The following table presents a hypothetical off-target proteomics analysis of this compound and 2,4,3',5'-tetramethoxystilbene (TMS). The data is illustrative and intended to demonstrate how quantitative mass spectrometry can be used to compare the selectivity of different modalities targeting CYP1B1. The values represent the log2 fold change in protein abundance upon treatment with the respective compounds in a relevant cell line (e.g., a CYP1B1-overexpressing cancer cell line). A significant negative fold change indicates protein degradation or downregulation.
| Protein | Gene Symbol | Cellular Function | This compound (Log2 Fold Change) | 2,4,3',5'-tetramethoxystilbene (TMS) (Log2 Fold Change) |
| On-Target | ||||
| Cytochrome P450 1B1 | CYP1B1 | Xenobiotic and endogenous compound metabolism | -4.5 | -0.2 |
| Potential Off-Targets | ||||
| Cytochrome P450 1A1 | CYP1A1 | Xenobiotic metabolism | -0.8 | -1.5 |
| Cytochrome P450 1A2 | CYP1A2 | Xenobiotic and drug metabolism | -0.5 | -1.2 |
| Bromodomain-containing protein 4 | BRD4 | Transcriptional regulation | -0.1 | 0.05 |
| Carbonic Anhydrase II | CA2 | pH regulation | 0.2 | -0.1 |
| Aldehyde dehydrogenase 1A1 | ALDH1A1 | Aldehyde metabolism | -0.3 | -0.9 |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Accurate and robust off-target proteomics analysis relies on well-established quantitative mass spectrometry workflows. Below are detailed protocols for three commonly used methods: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
Tandem Mass Tag (TMT)-based Quantitative Proteomics
This method allows for multiplexed analysis of up to 18 samples simultaneously.
a. Cell Culture and Lysis:
-
Culture CYP1B1-expressing cells (e.g., A549/Taxol) in appropriate media.
-
Treat cells with this compound, TMS, or vehicle control at desired concentrations and time points.
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
b. Protein Digestion and TMT Labeling:
-
Take equal amounts of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins with trypsin overnight at 37°C.
-
Label the resulting peptides with the respective TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction and combine all samples.
c. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode with MS3 fragmentation for reporter ion quantification.
d. Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify significantly regulated proteins.
SILAC-based Quantitative Proteomics
This metabolic labeling approach provides high accuracy in quantification.
a. Cell Culture and Labeling:
-
Culture cells for at least five passages in SILAC media containing either "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids.
-
Confirm complete incorporation of the heavy amino acids by mass spectrometry.
-
Treat the "heavy" labeled cells with the experimental compound (PROTAC or inhibitor) and the "light" labeled cells with the vehicle control.
b. Sample Preparation and Analysis:
-
Harvest and lyse cells from both conditions separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture with trypsin.
-
Fractionate and analyze the peptides by LC-MS/MS as described for the TMT protocol.
c. Data Analysis:
-
Process the raw data using software that supports SILAC analysis (e.g., MaxQuant).
-
The software will identify peptide pairs with a defined mass shift corresponding to the heavy isotope label.
-
The ratio of the peak intensities of the heavy and light peptides is used to determine the relative protein abundance.
Label-Free Quantitative (LFQ) Proteomics
This method is cost-effective as it does not require isotopic labels.
a. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the TMT protocol, but keep each sample separate.
-
Desalt the peptide mixtures individually.
b. LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to use a highly reproducible chromatography setup.
-
Data can be acquired in either data-dependent (DDA) or data-independent acquisition (DIA) mode.
c. Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant, Spectronaut).
-
The software aligns the chromatograms from all runs and compares the signal intensities of the same peptide across different samples to determine relative protein abundance.
-
Normalization is a critical step to account for variations in sample loading and instrument performance.
Mandatory Visualizations
Caption: Experimental workflow for off-target proteomics analysis.
Caption: Simplified CYP1B1 metabolic activation pathway.
On-Target Engagement of PROTAC CYP1B1 Degrader-2: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of experimental data to confirm the on-target engagement of PROTAC CYP1B1 degrader-2 (also known as PV2). It is intended for researchers, scientists, and drug development professionals. This document summarizes key performance indicators and provides detailed experimental protocols for the assays cited.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1), a protein implicated in cancer progression and drug resistance. This degrader utilizes the von Hippel-Landau (VHL) E3 ubiquitin ligase to tag CYP1B1 for proteasomal degradation. The on-target engagement of this PROTAC is a critical validation step to ensure its mechanism of action and selectivity.
Comparative Analysis of On-Target Engagement
To objectively assess the on-target engagement of this compound, its performance is compared with a first-generation degrader, PROTAC CYP1B1 degrader-1, and a known CYP1B1 inhibitor, 2,4,3',5'-Tetramethoxystilbene (TMS).
| Compound | Target | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound (PV2) | CYP1B1 Degradation | Western Blot | A549/Taxol | DC₅₀ | 1.0 nM | [1] |
| PROTAC CYP1B1 degrader-1 | CYP1B1 Inhibition | Enzymatic Assay | - | IC₅₀ | 95.1 nM | [2][3] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 Inhibition | Enzymatic Assay | - | IC₅₀ | ~3 nM | [4] |
Summary of Findings:
This compound demonstrates potent degradation of CYP1B1 with a DC₅₀ value of 1.0 nM in A549/Taxol cells.[1] This indicates a highly efficient recruitment of the cellular degradation machinery to the target protein. In comparison, PROTAC CYP1B1 degrader-1 acts as an inhibitor with a significantly higher IC₅₀ of 95.1 nM.[2][3] While TMS is a potent inhibitor of CYP1B1's enzymatic activity with an IC₅₀ of approximately 3 nM, it does not induce protein degradation.[4]
Experimental Confirmation of On-Target Engagement
The following sections detail the experimental methodologies used to confirm the on-target engagement of this compound.
Western Blot Analysis for CYP1B1 Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a PROTAC.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: A549/Taxol cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CYP1B1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of CYP1B1 are normalized to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-immunoprecipitation is employed to verify the formation of the ternary complex, which consists of CYP1B1, this compound, and the VHL E3 ligase. This is a crucial step in the PROTAC's mechanism of action.
Experimental Workflow:
Protocol:
-
Cell Treatment: A549/Taxol cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated CYP1B1.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the VHL E3 ligase to pull down the VHL and any associated proteins.
-
Immune Complex Capture and Washing: Protein A/G beads are used to capture the antibody-protein complexes. The beads are then washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: The bound proteins are eluted from the beads and analyzed by Western blot using antibodies against both CYP1B1 and VHL to confirm their co-precipitation.
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
This diagram illustrates the formation of the ternary complex, the subsequent polyubiquitination of CYP1B1, and its eventual degradation by the proteasome, leading to the reduction of CYP1B1 protein levels in the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CYP1B1 degrader-1, 2411389-67-6 | BroadPharm [broadpharm.com]
- 3. PROTAC CYP1B1 degrader-1 | TargetMol [targetmol.com]
- 4. Synthesis and evaluation of neuroactive steroids with novel pharmacophore at C-21 let identify a compound with advantageous PK profile and higher EC50 and Emax as PAM on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Degradation: A Comparative Guide to CYP1B1 Degradation vs. Inhibition
For Immediate Publication
A paradigm shift is underway in the targeting of Cytochrome P450 1B1 (CYP1B1), a critical enzyme implicated in cancer progression and drug resistance. Emerging evidence suggests that inducing the degradation of CYP1B1, rather than merely inhibiting its enzymatic activity, offers significant therapeutic advantages. This guide provides a comprehensive comparison of these two strategies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that is overexpressed in a wide array of human tumors, while its presence in normal tissues is minimal.[1][2] This tumor-specific expression profile makes it an attractive target for cancer therapy. CYP1B1 contributes to carcinogenesis by metabolizing pro-carcinogens into their active forms and is implicated in the development of resistance to various chemotherapeutic agents.[1][2] Traditionally, the therapeutic approach has been to develop small molecule inhibitors that block the enzyme's active site. However, a newer and more potent strategy, targeted protein degradation, is gaining prominence. This approach utilizes technologies like Proteolysis Targeting Chimeras (PROTACs) to eliminate the CYP1B1 protein entirely.
Degradation vs. Inhibition: A Head-to-Head Comparison
The fundamental difference between CYP1B1 degradation and inhibition lies in their mechanism of action and the subsequent downstream consequences. While inhibitors temporarily block the catalytic function of CYP1B1, degraders physically remove the entire protein from the cell. This distinction leads to several key advantages for the degradation strategy.
One of the primary advantages of degradation is the potential to overcome drug resistance.[1][3] Cancer cells can develop resistance to inhibitors through various mechanisms, including mutations in the target protein that reduce inhibitor binding or by increasing the expression of the target protein. Degraders, by removing the protein entirely, can circumvent these resistance mechanisms.
Furthermore, degradation can lead to a more profound and sustained biological effect.[3] Even at low concentrations, a single degrader molecule can catalytically induce the degradation of multiple target protein molecules, leading to a prolonged duration of action. In contrast, inhibitors require sustained high concentrations to maintain target occupancy and suppress enzymatic activity.
A recent study directly compared a novel CYP1B1 degrader, PV2, with a CYP1B1 inhibitor, A1, in paclitaxel-resistant non-small cell lung cancer cells (A549/Taxol). The results demonstrated the superior efficacy of the degradation approach. PV2 not only induced potent degradation of CYP1B1 but also enhanced the sensitivity of the cancer cells to paclitaxel (B517696) and more effectively suppressed cell migration and invasion compared to the inhibitor A1.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy of representative CYP1B1 inhibitors and degraders.
| CYP1B1 Inhibitors | Compound | IC50 (nM) | Cell Line/Assay | Reference |
| α-Naphthoflavone | 3 | Recombinant CYP1B1 (EROD assay) | [4] | |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 3 | Recombinant CYP1B1 (EROD assay) | [4] | |
| A1 | Not specified | A549/Taxol | [3] |
| CYP1B1 Degraders (PROTACs) | Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PV2 | 1.0 | >90% at 10 nM | A549/Taxol | [3][5] | |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | Not specified | Not specified | Prostate Cancer Cells | [1] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Signaling Pathways and Experimental Workflows
The overexpression of CYP1B1 has been shown to activate oncogenic signaling pathways, including the Wnt/β-catenin and Epithelial-Mesenchymal Transition (EMT) pathways, promoting cancer cell proliferation, migration, and invasion.[6][7] By eliminating the CYP1B1 protein, degraders can effectively shut down these pro-tumorigenic signaling cascades.
The experimental workflow to compare a CYP1B1 degrader and inhibitor involves a series of in vitro assays to assess their respective potencies and effects on downstream cellular processes.
The mechanism of action for a PROTAC-based CYP1B1 degrader involves the formation of a ternary complex between the PROTAC, CYP1B1, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CYP1B1.
Experimental Protocols
Key Experiment 1: Determination of Inhibitory Potency (IC50) using Ethoxyresorufin-O-Deethylase (EROD) Assay
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%.
Methodology:
-
Preparation of Reagents: Recombinant human CYP1B1 enzyme, NADPH regenerating system, 7-ethoxyresorufin (B15458) (EROD substrate), and the CYP1B1 inhibitor are prepared in appropriate buffers.
-
Assay Setup: The recombinant CYP1B1 enzyme and NADPH regenerating system are incubated in a 96-well plate.
-
Inhibitor Addition: The CYP1B1 inhibitor is added to the wells at various concentrations.
-
Reaction Initiation: The reaction is started by the addition of 7-ethoxyresorufin.
-
Fluorescence Measurement: The plate is incubated, and the formation of the fluorescent product, resorufin (B1680543), is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of resorufin formation is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Key Experiment 2: Determination of Degradation Potency (DC50 and Dmax) using Western Blot Analysis
Objective: To quantify the concentration of a degrader required to reduce the cellular level of CYP1B1 protein by 50% (DC50) and the maximal degradation achieved (Dmax).
Methodology:
-
Cell Culture and Treatment: A cancer cell line overexpressing CYP1B1 (e.g., A549/Taxol) is cultured and treated with the CYP1B1 degrader at a range of concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for CYP1B1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the CYP1B1 band is quantified and normalized to the loading control.
-
Data Analysis: The percentage of CYP1B1 protein remaining relative to the vehicle-treated control is plotted against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
Conclusion
The strategy of targeted degradation of CYP1B1 represents a significant advancement over traditional enzymatic inhibition. The ability to completely remove the CYP1B1 protein offers the potential for a more potent and durable anti-cancer effect, the circumvention of drug resistance mechanisms, and a more profound impact on downstream oncogenic signaling pathways. The compelling preclinical data for CYP1B1 degraders warrants further investigation and development as a promising therapeutic modality for a range of cancers. This guide provides the foundational information for researchers to explore and contribute to this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 7. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of PROTAC CYP1B1 Degrader-2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a comparative analysis of PROTAC CYP1B1 degrader-2 (also known as PV2), focusing on its selectivity profile and benchmarking it against other relevant compounds. The information is supported by available experimental data and detailed methodologies to aid in the evaluation of this compound for further research and development.
This compound has emerged as a potent agent for targeting Cytochrome P450 1B1 (CYP1B1), a protein overexpressed in various cancers and associated with drug resistance. This degrader operates through the Proteolysis Targeting Chimera (PROTAC) technology, which co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein. Specifically, this compound is a von Hippel-Landau (VHL) E3 ligase-based degrader.[1][2]
Performance and Potency
This compound has demonstrated high potency in degrading CYP1B1. In A549/Taxol cells, a non-small cell lung cancer cell line, it achieved a DC50 (concentration required for 50% degradation) of 1.0 nM after 24 hours of treatment.[1][2] Furthermore, at a concentration of 10 nM, it induced over 90% degradation of CYP1B1 in these cells.[3] Beyond its degradation capabilities, this compound has been shown to inhibit the growth, migration, and invasion of A549/Taxol cells, highlighting its potential as an anti-cancer therapeutic.[1][2]
Comparative Selectivity Analysis
A critical aspect of any targeted therapeutic is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. For this compound, a direct comparison with other CYP1B1-targeting compounds is essential.
PROTAC CYP1B1 Degrader-1 (Compound 6C): As an alternative CYP1B1-targeting PROTAC, Compound 6C provides a valuable benchmark. This α-naphthoflavone chimera derivative displays a significant selectivity for CYP1B1 over the closely related isoform CYP1A2.[4]
| Compound | Target | Potency (IC50) | Selectivity (CYP1A2/CYP1B1) |
| PROTAC CYP1B1 degrader-1 | CYP1B1 | 95.1 nM | ~103-fold |
| CYP1A2 | 9838.6 nM |
CYP1B1 Inhibitor A1: The primary study on this compound compares its activity to a CYP1B1 inhibitor, referred to as A1.[3] While specific quantitative data for A1 is not provided in the search results, the study indicates that this compound is more effective in suppressing the migration and invasion of A549/Taxol cells.[3]
Selectivity of this compound: While the available literature extensively covers the potency of this compound against its intended target, a detailed selectivity profile against a broader panel of CYP450 isoforms (e.g., CYP1A1, CYP2D6, CYP3A4) is not explicitly available in the provided search results. Such data is crucial for a comprehensive assessment of its off-target liabilities.
Mechanism of Action and Experimental Workflows
The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC-mediated degradation of CYP1B1.
A typical experimental workflow to assess the degradation of a target protein by a PROTAC involves treating cells with the compound, followed by analysis of protein levels.
Experimental workflow for assessing protein degradation.
Detailed Experimental Protocols
Western Blotting for CYP1B1 Degradation:
-
Cell Culture and Treatment: Plate A549/Taxol cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CYP1B1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of CYP1B1 degradation.
Mass Spectrometry-Based Proteomics for Selectivity Profiling:
-
Cell Treatment and Lysis: Treat the selected cell line with this compound at a concentration known to induce significant degradation, alongside a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment groups with isobaric tags. This allows for the multiplexed analysis of protein abundance.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the reporter ions from the isobaric tags, allowing for the relative quantification of proteins across the different samples.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins. A significant decrease in the abundance of a protein in the PROTAC-treated sample compared to the control indicates potential degradation. This allows for the unbiased assessment of the degrader's selectivity across the proteome.
Logical Relationship for Selectivity Assessment
The assessment of a PROTAC's selectivity involves a hierarchical approach, starting from the intended target and expanding to closely related family members and then to the entire proteome.
Logical flow for assessing PROTAC selectivity.
References
A Comparative Analysis of VHL and CRBN-based CYP1B1 Degraders for Oncological Research
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase for a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of degrader efficacy and therapeutic potential. This guide provides a comparative overview of two prominent PROTACs targeting Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance. Here, we compare a Von Hippel-Lindau (VHL)-based degrader, PROTAC CYP1B1 degrader-2 (PV2), and a Cereblon (CRBN)-based degrader, PROTAC CYP1B1 degrader-1 (Compound 6C), presenting available experimental data and detailed methodologies to inform rational drug design.
Performance and Efficacy: A Quantitative Comparison
The direct comparison of the degradation efficiency of VHL- and CRBN-based CYP1B1 degraders is limited by the currently available public data. However, we can collate the reported metrics to provide a preliminary assessment. The VHL-based degrader, this compound (PV2), has demonstrated potent degradation of CYP1B1 with a half-maximal degradation concentration (DC50) of 1.0 nM in A549/Taxol cells after 24 hours of treatment[1][2][3].
For the CRBN-based counterpart, PROTAC CYP1B1 degrader-1 (Compound 6C), the available data indicates a half-maximal inhibitory concentration (IC50) of 95.1 nM for CYP1B1[4][5]. It is crucial to note that IC50 measures the concentration of the degrader required to inhibit the protein's activity by 50%, whereas DC50 measures the concentration needed to degrade 50% of the protein. While both metrics indicate engagement with the target, DC50 is a more direct measure of a PROTAC's primary function. The absence of reported DC50 and Dmax (maximum degradation) values for Compound 6C in the public domain precludes a direct, equivalent comparison of degradation efficiency with PV2.
| Parameter | VHL-based Degrader (PV2) | CRBN-based Degrader (Compound 6C) | Reference |
| Target | CYP1B1 | CYP1B1 | |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | Cereblon (CRBN) | |
| DC50 | 1.0 nM (in A549/Taxol cells, 24h) | Not Reported | [2][3] |
| Dmax | Not Reported | Not Reported | |
| IC50 | Not Reported | 95.1 nM | [4] |
Visualizing the Mechanism of Action
The following diagrams illustrate the distinct ternary complexes formed by VHL- and CRBN-based PROTACs to induce the degradation of CYP1B1.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of VHL- and CRBN-based CYP1B1 degraders.
Western Blot for CYP1B1 Degradation
This protocol is to quantitatively assess the reduction in CYP1B1 protein levels following treatment with the degraders.
-
Cell Culture and Treatment:
-
Seed cancer cell lines known to express CYP1B1 (e.g., A549/Taxol, PC-3, DU145) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the VHL-based (PV2) or CRBN-based (Compound 6C) degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay is designed to demonstrate the formation of the CYP1B1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells expressing CYP1B1 with the respective degrader (at a concentration around its DC50) or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against either VHL or CRBN (depending on the degrader used) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluted samples by Western blotting using an antibody against CYP1B1. The presence of a CYP1B1 band in the VHL or CRBN immunoprecipitated sample (but not in the IgG control) confirms the formation of the ternary complex.
-
Cell Viability Assay
This experiment assesses the functional consequence of CYP1B1 degradation on cancer cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the CYP1B1 degraders.
-
-
Incubation:
-
Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT, MTS, or use a kit like CellTiter-Glo®.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against degrader concentration to determine the half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50).
-
Concluding Remarks
The selection between a VHL- or CRBN-based degrader for targeting CYP1B1 will depend on various factors including the specific cellular context, the expression levels of the respective E3 ligases, and the desired pharmacokinetic properties of the final compound. The VHL-based degrader PV2 shows remarkable potency in terms of its DC50 value. While the CRBN-based degrader Compound 6C has been shown to engage and inhibit CYP1B1, further studies are required to quantify its degradation efficiency to enable a direct and comprehensive comparison. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such comparative studies and to further optimize the development of effective CYP1B1-targeting therapeutics.
References
Safety Operating Guide
Essential Safety and Operational Guide for PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for PROTAC CYP1B1 degrader-2, a vital tool in targeted protein degradation research. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes. By offering this guidance, we aim to be your preferred partner in advancing scientific discovery, extending value beyond the product itself.
Compound Information and Storage
This compound is a heterobifunctional molecule designed to induce the selective intracellular degradation of Cytochrome P450 1B1 (CYP1B1). It incorporates a ligand for the von Hippel-Landau (VHL) E3 ubiquitin ligase, connected by a linker to a CYP1B1-targeting moiety.[1] This mechanism hijacks the cell's natural ubiquitin-proteasome system to tag CYP1B1 for destruction.[2][3][4]
| Property | Value |
| CAS Number | 2836297-26-6[5][6] |
| Molecular Formula | C₄₉H₅₆ClN₇O₅S₃[5][6] |
| Molecular Weight | 954.66 g/mol [6] |
| Known Activity | DC₅₀ of 1.0 nM in A549/Taxol cells after 24 hours.[1][7] |
| Appearance | Solid |
| Storage (Solid) | Store at -20°C for long-term stability.[5] Keep in a tightly sealed container, protected from light and moisture. |
| Storage (Solutions) | Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[8] |
Handling and Personal Protective Equipment (PPE)
Due to the potent biological activity of PROTACs, appropriate safety measures are mandatory.
-
Engineering Controls : Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment :
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Use nitrile or other chemically resistant gloves.
-
Body Protection : A lab coat must be worn at all times.
-
Respiratory Protection : If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a properly fitted respirator is necessary.
-
Proper Disposal Procedures
The primary and mandatory method for the disposal of this compound and any contaminated materials is through a certified hazardous waste management service.[9]
Operational Plan for Waste Management:
-
Segregation : All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste.[9]
-
Labeling : Use designated hazardous waste containers. Label the container clearly as "Hazardous Waste: this compound" and include the accumulation start date.[9]
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, until collection.[9]
-
Collection : Arrange for regular pickup and disposal by your institution's licensed hazardous waste contractor.
Optional Chemical Inactivation Protocols
The following protocols are for research purposes only and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical inactivation of hazardous waste. [9] These procedures must be performed in a chemical fume hood with appropriate PPE.
Table of Optional Inactivation Methods [9]
| Method | Reagents | Procedure | Neutralization & Final Disposal |
| Oxidative Degradation | Sodium Hypochlorite (Bleach) | Slowly add a 1:5 to 1:10 volume of bleach to the waste solution with stirring. Be cautious of exothermic reactions, especially with DMSO. Allow to react for at least 24 hours. | Treat the resulting solution as hazardous waste for collection. |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH) | Slowly add 1 M HCl to the waste solution while stirring until pH < 2. Allow to react for at least 24 hours. | Carefully neutralize with 1 M NaOH to a pH between 6 and 8. Dispose of as hazardous waste. |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl) | Slowly add 1 M NaOH to the waste solution while stirring until pH > 12. Allow to react for at least 24 hours. | Carefully neutralize with 1 M HCl to a pH between 6 and 8. Dispose of as hazardous waste. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the operational context of this compound, the following diagrams illustrate its mechanism of action and the broader signaling pathway of its target.
Key Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for CYP1B1 Degradation
This protocol determines the extent of CYP1B1 protein degradation following treatment with the PROTAC.
Materials:
-
A549/Taxol cells (or other relevant cell line)
-
This compound
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CYP1B1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
-
Detection : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software to determine the percentage of CYP1B1 degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of PROTAC-induced CYP1B1 degradation on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
This compound
-
Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment.[12]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include vehicle-only wells as a negative control.[12]
-
Incubation : Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
Assay Measurement :
-
For CellTiter-Glo® : Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
For MTT : Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form. Add solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the crystals are fully dissolved.
-
-
Data Acquisition : Read the plate using the appropriate plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).[12]
-
Analysis : Subtract the background reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the degrader that inhibits cell viability by 50%).
Cell Migration and Invasion Assay (Boyden Chamber/Transwell Assay)
These assays assess the functional impact of CYP1B1 degradation on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates[13]
-
Matrigel or other basement membrane extract (for invasion assay only)
-
Serum-free and complete (serum-containing) cell culture medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Insert Preparation (for Invasion Assay) : Thaw Matrigel at 4°C overnight. Dilute it with cold, serum-free medium and coat the top of the Transwell membranes. Incubate for 2-3 hours at 37°C to allow the gel to solidify.[14][15] For migration assays, this step is omitted.
-
Cell Preparation : Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10⁵ cells/mL).[16]
-
Assay Setup :
-
Incubation : Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Cell Removal and Staining :
-
Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells that have migrated to the underside of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Analysis : Wash the inserts to remove excess stain and allow them to dry. Count the stained cells in several representative fields of view under a microscope. Compare the number of migrated/invaded cells in the PROTAC-treated wells to the vehicle control wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell migration assay or Transwell assay [protocols.io]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal information for the proper handling of PROTAC CYP1B1 degrader-2. Adherence to these protocols is critical for ensuring laboratory safety, maintaining experimental integrity, and protecting the environment.
Essential Safety and Handling Information
This compound is a potent, targeted molecule designed for research in protein degradation. Due to its biological activity, it should be handled with care, following standard laboratory safety procedures for potent compounds.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Hazard Identification and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related PROTAC compounds are classified as potentially harmful if swallowed and toxic to aquatic life.[1] Therefore, it is crucial to prevent environmental release.
| Hazard | Mitigation Measures |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Inhalation | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Skin/Eye Contact | Wear appropriate PPE. In case of contact, rinse immediately and thoroughly with water and seek medical advice. |
| Environmental Release | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for safe laboratory operations.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: Avoid repeated freeze-thaw cycles of solutions.
Spill Management
In the event of a spill, immediate and appropriate action must be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Wear Full PPE: Before cleaning, don all required personal protective equipment.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.
-
Liquid Spills: Absorb with an inert material such as vermiculite, sand, or earth.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash.
-
Dispose of Waste: Collect all cleanup materials in a sealed container labeled as hazardous waste for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, vials) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and experimental media containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination Rinse: The first rinse of glassware used for handling the compound should be collected as hazardous liquid waste.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein (CYP1B1) following treatment with the PROTAC.
Materials:
-
Cell line expressing CYP1B1 (e.g., A549/Taxol)[2]
-
This compound
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CYP1B1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against CYP1B1 and a loading control overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT or CCK-8)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the wells. Include a vehicle control.[4]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[5]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC₅₀ or EC₅₀ value.[4]
-
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
